Allyl fluoride

Catalog No.
S703554
CAS No.
818-92-8
M.F
C3H5F
M. Wt
60.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl fluoride

CAS Number

818-92-8

Product Name

Allyl fluoride

IUPAC Name

3-fluoroprop-1-ene

Molecular Formula

C3H5F

Molecular Weight

60.07 g/mol

InChI

InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2

InChI Key

QCMKXHXKNIOBBC-UHFFFAOYSA-N

SMILES

C=CCF

Canonical SMILES

C=CCF

Structural Identity & Properties of Allyl Fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Allyl fluoride is a simple organofluorine compound with significant utility in synthetic chemistry. Its core molecular properties are well-established and confirmed by major chemical databases.

The table below summarizes its fundamental identifiers and properties:

Property Type Description
Molecular Formula C₃H₅F [1] [2]
Average Molecular Mass 60.071 Da [1]
Monoisotopic Mass 60.037528 Da [1]
CAS Registry Number 818-92-8 [1] [2]
IUPAC Name 3-fluoroprop-1-ene [1]
Common Synonyms 3-Fluoro-1-propene; 3-Fluoropropylene; CH₂=CH-CH₂F [1] [2]
InChIKey QCMKXHXKNIOBBC-UHFFFAOYSA-N [2]

Synthetic Methodologies for Allyl Fluorides

The synthesis of allylic fluorides has advanced significantly, moving towards metal-catalyzed and metal-free strategies that offer high selectivity. The following experimental workflows outline two prominent methods.

Metal-Free Synthesis Using Selectfluor

This method utilizes Selectfluor as an electrophilic fluorinating reagent and is particularly effective for converting styrenes into allylic fluorides without a transition metal catalyst [3].

G Start Start: Styrene Substrate TS1 Transition State (TS-I) Electrophilic F+ addition Start->TS1 Reaction with Selectfluor INT1 Cationic Intermediate (INT-I) TS1->INT1 TS4 Transition State (TS-IV) Ha Proton Abstraction INT1->TS4 Path a (Preferred) P Product: Allylic Fluoride TS4->P

Diagram illustrating the metal-free allylic fluorination mechanism via a carbocation intermediate.

Detailed Protocol:

  • Reaction Setup: Dissolve the styrene substrate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) [3].
  • Fluorination: Add Selectfluor (1.1-1.5 equiv) to the solution [4] [3].
  • Reaction Conditions: Stir the mixture at room temperature or elevated temperature (monitor by TLC). The reaction typically proceeds to form the allylic fluoride product in good to excellent yields [3].
  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product via fluorous solid-phase extraction or standard flash chromatography [4].

Key Insight: Density Functional Theory (DFT) calculations reveal that this reaction proceeds via a carbocation intermediate (INT-I). The formation of the final product occurs through a single-step deprotonation at the C1 position (Path a), which is significantly more favorable than a multi-step pathway involving a vinyl fluoride intermediate [3].

Palladium-Catalyzed Asymmetric Synthesis

For the synthesis of chiral, enantioenriched allylic fluorides, a palladium-catalyzed approach is highly effective.

Detailed Protocol:

  • Catalyst System: Generate the active catalyst in situ by combining Pd(0) (e.g., Pd₂(dba)₃) with a chiral bisphosphine ligand (e.g., a Trost ligand) in an aprotic solvent like THF [5].
  • Substrate and Fluoride Source: Add the cyclic allylic chloride substrate and silver fluoride (AgF) as the nucleophilic fluoride source [5].
  • Reaction Conditions: Stir the mixture under an inert atmosphere at the specified temperature (e.g., room temperature) [5].
  • Work-up & Purification: Filter the reaction mixture to remove silver salts and concentrate the filtrate. Purify the residue via flash chromatography to obtain the enantioenriched cyclic allylic fluoride [5].

Mechanism: Evidence suggests that C–F bond formation occurs via an SN2-type attack of fluoride on a chiral Pd(II)-π-allyl intermediate, ensuring high enantioselectivity [5].

Computational Insights into Bonding and Mechanism

Density Functional Theory (DFT) calculations provide deep insights into the reaction mechanisms and energetic landscapes of allylic fluorination.

  • Reaction Pathway Analysis: A study investigating the reaction of α-methyl styrene with Selectfluor identified key transition states and intermediates [3]. The initial fluorination transition state (TS-I) has a low energy barrier (4.43 kcal/mol in gas phase), leading to a highly stable carbocation intermediate (INT-I, -68.31 kcal/mol). The final deprotonation via TS-IV has an energy barrier of 14.9 kcal/mol relative to INT-I [3].
  • Solvent Effects: The choice of solvent significantly impacts the reaction energy profile. Polar aprotic solvents like DMF destabilize the cationic intermediate but drastically stabilize the deprotonation transition state (TS-IV), making it the preferred solvent for this reaction. Polar protic solvents like methanol destabilize all species involved [3].

The table below compares the energy profiles in different environments for the key step of proton abstraction (INT-I → TS-IV) in the model reaction:

Species Energy in Gas Phase (kcal/mol) Energy in DMF (kcal/mol) Energy in Methanol (kcal/mol)
Intermediate INT-I -68.31 Not Explicitly Stated (Destabilized) -43.50
Transition State TS-IV -53.41 -41.10 -39.07
Energy Barrier (INT-I → TS-IV) +14.90 Lower than gas phase +4.43

Unique Reactivity of Allyl Fluorides

Beyond its synthesis, the this compound functional group exhibits distinctive reactivity that can be harnessed in organic synthesis.

  • Role as an Electrophile: Allyl fluorides can act as electrophiles in allylic alkylation reactions. Notably, the fluoride ion can serve a dual role: as a leaving group and as a base to activate a pronucleophile. For instance, in an organocatalytic asymmetric allylic benzylborylation, a fluoride anion triggers desilylation of an α-silyl benzylboronic ester, generating a reactive α-boryl carbanion that couples with the this compound [6].
  • Utility in Complex Synthesis: The products from these reactions, such as chiral homoallylic boronic esters, are valuable building blocks. The boronate group can be stereospecifically transformed into other functionalities, including α-methylene-γ-butyrolactones, which are privileged structures in bioactive natural products and pharmaceuticals [6].

Analytical and Spectral Data

The characterization of this compound is supported by standard spectral data. The IR spectrum for the compound is available in the NIST database, recorded as a gas-phase spectrum (at 65 mmHg with N₂ added) using a 5 cm path length [2].

References

synthesis and characterization of novel allyl fluorides

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Synthesizing Allyl Fluorides

The table below summarizes some key approaches found in recent scientific literature.

Method Key Reagent/Catalyst Substrate Key Features/Outcomes Citations
Organocatalytic Asymmetric Allylic Benzylborylation Chiral Lewis base (e.g., (DHQD)₂PHAL) Allyl fluorides & α-silyl benzylboronic esters Constructs homoallylic boronic esters with two contiguous stereocenters; excellent regio- and enantiocontrol. [1]
Metal-Free Allylic Fluorination Selectfluor Styrenes Electrophilic fluorination; good yields; mechanism involves carbocation intermediate. [2] [3]
Palladium-Catalyzed Asymmetric Fluorination Pd(0) catalyst, Trost bisphosphine ligand, AgF Cyclic allylic chlorides Converts racemic chlorides to highly enantioenriched cyclic allylic fluorides. [4]
Cross-Metathesis/Fluorodesilylation Grubbs catalyst (metathesis), Selectfluor (fluorination) Allyltrimethylsilane & olefins Two-step process to create a library of novel allylic fluorides. [5]

Application as Synthetic Building Blocks

A major value of allyl fluorides lies in their use as intermediates for constructing complex molecules.

  • Stereospecific Transformations: The chiral boronic ester moiety in products from the allylic benzylborylation reaction can be transformed stereospecifically [1]. Key transformations include:

    • Oxidation/Lactonization: To form α-methylene-γ-butyrolactones, a motif found in bioactive natural products [1].
    • Stereospecific Coupling: With aryllithium species to introduce aromatic groups like thiophene and benzofuran [1].
    • Protodeborylation: To yield formal asymmetric allylic benzylation products with high enantiomeric ratio [1].
  • Synthesis of Fluorinated Heterocycles: Functionalized propargylic and allylic fluorides serve as building blocks for synthesizing fluorinated heterocycles (e.g., furans, tetrahydrofurans, lactams) and more complex bi- or tri-heterocyclic systems via transition-metal-catalyzed reactions [6].

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimization and designing new reactions.

  • In Organocatalysis: The mechanism involves a catalyst-triggered, fluoride-assisted desilylation. This simultaneously generates a reactive α-boryl carbanion and an electrophilic chiral ammonium intermediate, which then couple to form the new C–C bond. This pathway avoids the need for external stoichiometric bases and transmetalation steps [1].
  • In Metal-Free Fluorination: Density Functional Theory (DFT) studies on the reaction of styrenes with Selectfluor reveal a mechanism that proceeds through a carbocation intermediate. The calculations show that the pathway leading directly to the allylic fluoride product is more favorable than a competing route that would form a vinyl fluoride intermediate [2] [3].

The diagram below illustrates the workflow for the organocatalytic asymmetric synthesis and subsequent transformations of allyl fluorides.

Start Racemic Allyl Fluoride + α-Silyl Benzylboronic Ester Int1 Fluoride-assisted Desilylation Start->Int1 Cat Chiral Lewis-Base Catalyst Cat->Int1 Int2 Generation of: - α-Boryl Carbanion - Chiral Ammonium Ion Int1->Int2 Int3 C-C Bond Formation Int2->Int3 Product Chiral Homoallylic Boronic Ester Int3->Product Trans1 Oxidation/Lactonization Product->Trans1 Trans2 Stereospecific Aryl Coupling Product->Trans2 Trans3 Protodeborylation Product->Trans3 Final1 α-Methylene-γ-butyrolactone Trans1->Final1 Final2 Arylated Product Trans2->Final2 Final3 Formal Allylic Benzylation Product Trans3->Final3

Characterization Techniques

Based on the reviewed literature, researchers typically use a combination of the following techniques to characterize novel allyl fluorides:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a standard and essential technique for determining structure, confirmed in multiple studies [1] [5].
  • Mass Spectrometry (MS): Used for molecular weight confirmation and structural elucidation [5].
  • Chiral High-Performance Liquid Chromatography (HPLC): Employed to determine the enantiomeric ratio (e.r.) of chiral products [1].
  • X-ray Diffraction: Used to unambiguously determine the absolute configuration of stereocenters in crystalline products [1].

Conclusion

The synthesis of novel allyl fluorides has seen significant advances through methods like organocatalysis and metal-free electrophilic fluorination. Their unique reactivity, particularly when leveraged in stereospecific transformations to build complex chiral molecules and fluorinated heterocycles, makes them highly valuable building blocks in organic and medicinal chemistry.

References

Chemical Shifts & Coupling Constants of Allylic Fluorides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the characteristic NMR parameters for allylic fluorides, which are crucial for identifying these functional groups in molecular structures.

Type of Proton Chemical Shift (δ, ppm) Coupling Constant Type Typical Value (Hz) Remarks
H-C-F 4.0 - 4.5 [1] (^2J_{HF}) (Geminal) ~48 [2] Highly dependent on substituents and stereochemistry.
H₂C=C-CH₂-F (Allylic -CH₂F) ~4.4 (for -CH₂F) [2] (^3J_{HH}) (Vicinal) 5 - 7 [2] Coupling to vinyl protons.
H₂C=C-CH-F- (Allylic -CHF-) Information not explicitly found in search results (^3J_{HF}) (Vicinal) ~17 [2] Coupling across a single bond.
C=C-H (Vinylic) 4.6 - 5.9 [1] (^4J_{HF}) (Allylic) ~3 [2] Long-range coupling over multiple bonds.

Experimental Protocols & Case Studies

Protocol 1: Synthesis and In Situ NMR Analysis of Pd-allyl Cationic Complexes

This methodology involves the synthesis of an allylic fluoride followed by its direct use in a palladium complexation reaction, monitored by NMR [2].

  • Step 1: Synthesis of 2-fluorobut-3-enyl benzoate
    • Procedure: A two-step process involving cross-metathesis of allyltrimethylsilane with an olefinic partner, followed by fluorodesilylation of the resulting allylsilane using Selectfluor as the fluorinating agent [2].
    • Purification & Characterization: The product was purified and its structure determined using NMR spectroscopy and mass spectrometry [2].
  • Step 2: Oxidative Addition to Pd(0) and In Situ NMR Analysis
    • Reaction Conditions: The allylic fluoride (2-fluorobut-3-enyl benzoate) was reacted with Pd(dba)₂ and PPh₃ in CDCl₃ [2].
    • Monitoring: The resulting palladium cationic complexes were not isolated; their structures were determined directly by NMR spectroscopy and mass spectrometry [2].
    • Key Observation: The study confirmed that the allylic fluoride underwent oxidative addition to Pd(0) in the same manner as its analogous allylic chloride [2].
Protocol 2: Organocatalytic Asymmetric Allylic Benzylborylation

This 2024 protocol highlights a specific reaction where the fluoride leaving group plays a dual, unique role, and NMR is used to determine yields and stereoselectivity [3].

  • Reaction Components:
    • Nucleophile: α-silyl benzylboronic ester (e.g., 1c).
    • Electrophile: Racemic allyl fluoride (e.g., 2b).
    • Catalyst: Chiral Lewis base (e.g., (DHQD)₂PHAL).
    • Solvent: THF.
  • Optimized Conditions:
    • The reaction was performed with the this compound in excess.
    • Concentration: 0.4 M.
    • Reaction Time: 48 hours.
  • Analysis:
    • Yield Calculation: Determined by ¹H NMR using an internal standard (1,3,5-trimethoxybenzene) and confirmed by isolated yield [3].
    • Stereochemistry: The enantiomeric ratio (e.r.) and diastereomeric ratio (d.r.) of the product were determined by chiral HPLC [3].

NMR Analysis Workflow for Allylic Fluorides

The diagram below outlines a systematic approach for analyzing allylic fluorides using NMR spectroscopy.

Start Start NMR Analysis Step1 Identify ¹⁹F Satellite Peaks Start->Step1 Step2 Locate H-C-F Proton Signal (δ 4.0 - 4.5 ppm) Step1->Step2 Step3 Analyze ²J_{HF} Geminal Coupling (~48 Hz) Step2->Step3 Step4 Check Allylic/Vinylic Region (δ 4.6 - 5.9 ppm) Step3->Step4 Step5 Analyze Vicinal & Long-range Couplings (³J_{HF}, ⁴J_{HF}) Step4->Step5 Step6 Perform 2D Experiments (COSY, HSQC, HMBC) Step5->Step6 End Confirm Structure Step6->End

Systematic workflow for structural confirmation of allylic fluorides using ¹H NMR.

  • Identify ¹⁹F Satellites: In proton NMR spectra, the ¹⁹F nucleus (I=1/2) causes strong coupling, often resulting in symmetrical satellite peaks on either side of the main proton signals due to (^1H)-(^{19}F) coupling [4]. This is a key indicator of a fluorine atom's presence.
  • Analyze Coupling Constants: The geminal H-C-F coupling ((^2J_{HF})) is a large constant (~48 Hz) and is a definitive signature of a fluoromethylene group. Vicinal (^3J_{HF}) and long-range allylic (^4J_{HF}) couplings provide further connectivity information [2].
  • Utilize 2D NMR: For complex molecules, two-dimensional NMR techniques like COSY (H-H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are essential for confirming the connectivity between the allylic fluoride moiety and the rest of the molecule [5] [6].

Key Considerations & Challenges

  • Fluoride Basicity: A major challenge in handling allylic fluorides, especially those with electron-withdrawing groups, is the potential for elimination reactions. The fluoride ion can act as a strong base, leading to the formation of dienes instead of the desired substitution product [2] [3].
  • Solvent and Referencing: For NMR analysis, always use deuterated solvents (e.g., CDCl₃). The chemical shift is typically referenced against the solvent's residual proton peak or tetramethylsilane (TMS) at 0 ppm [5].
  • Instrument Requirements: Modern NMR spectrometers with strong magnetic fields are preferred for high resolution and sensitivity. However, the analysis can be performed on standard instruments capable of observing ¹H nuclei [5] [6].

Research Applications & Workflow

The following diagram illustrates the role of NMR spectroscopy within a broader research workflow involving allylic fluorides, from synthesis to application.

Synth Synthesis of Allylic Fluoride (e.g., Fluorodesilylation) Char NMR Characterization (Chemical Shift, J-couplings) Synth->Char React Application in Synthesis (e.g., Organocatalysis, Pd-catalysis) Char->React Monitor Reaction Monitoring & Product Analysis via NMR React->Monitor Final Final Compound Monitor->Final

NMR is integral to the synthesis and application workflow of allylic fluorides.

  • Novel Synthetic Applications: Allyl fluorides are emerging as versatile electrophiles in reactions like palladium-catalyzed allylic fluorination and organocatalytic asymmetric allylic benzylborylation. In the latter, the fluoride ion acts dually as a leaving group and a pronucleophile activator, a unique pathway enabled by its specific properties [7] [3].
  • Complex Formation: Allylic fluorides can oxidatively add to Pd(0) centers to form π-allylpalladium cationic complexes, which are key intermediates in catalysis. These complexes can be characterized in situ by NMR spectroscopy [2].

References

reactivity of allyl fluoride vs allyl chloride

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Synthesis

The table below summarizes the fundamental properties and common synthesis methods for allyl fluoride and allyl chloride.

Property This compound Allyl Chloride
Chemical Formula C₃H₅F [1] C₃H₅Cl [2]
Molecular Weight 60.07 g·mol⁻¹ [1] 76.52 g·mol⁻¹ [2]
Boiling Point -10 °C [1] 45 °C [2]
Appearance Colorless liquid [1] Colorless to yellow/purple liquid [2]
Common Synthesis Fluorodesilylation of allylsilanes with Selectfluor [3] High-temperature (500 °C) chlorination of propylene [2]
Key Industrial Use Building block for fluorinated heterocycles and pharmaceuticals [1] [4] Precursor to epichlorohydrin (for plastics) [2]

Reactivity and Reaction Mechanisms

The core difference in reactivity stems from the strength of the carbon-halogen bond (C-F vs. C-Cl) and the leaving group ability of the halide ion (F⁻ vs. Cl⁻).

Reaction with Palladium(0) Complexes

Both allyl chloride and this compound can oxidatively add to Pd(0) complexes to form π-allylpalladium complexes, which are crucial intermediates in allylic substitution reactions [3].

G A Allyl Chloride (CH₂=CH-CH₂Cl) D π-Allylpalladium Complex (a common intermediate) A->D Oxidative Addition B This compound (CH₂=CH-CH₂F) B->D Oxidative Addition C Pd(0) Complex (e.g., Pd(dba)₂, Pd(PPh₃)₄) C->D F Substituted Product (Nu-CH₂-CH=CH₂) D->F Nucleophilic Attack E Nucleophile (Nu⁻) (e.g., dimethyl malonate) E->F

Divergent substrates converge via a common π-allylpalladium intermediate [3].

However, a critical divergence occurs due to the strong basicity of the fluoride ion (F⁻). In substrates with acidic protons, the fluoride eliminated during the oxidative addition can act as a base instead of a leaving group, leading to elimination side products [3]. For example, with 2-(2-fluorobut-3-enyl)isoindoline-1,3-dione, fluoride-induced elimination occurs to form a diene, a pathway not typically observed with allyl chloride [3].

SN2' Substitution with Zirconium Imido Complexes

Allyl fluorides exhibit unique reactivity in formal SN2' substitutions. One study found that a zirconium imido complex reacted with high regiospecificity with various allylic fluorides, which are typically poor substrates in other substitution reactions [5]. This reaction proceeds through a concerted asynchronous [3,3]-sigmatropic rearrangement via a six-membered transition state, a mechanism that allows for complete chirality transfer from an enantiomerically enriched starting material [5].

Experimental Protocols

Synthesis of Allyl Fluorides via Fluorodesilylation

This two-step method from the search results is a common approach to synthesize novel allylic fluorides [3]:

  • Step 1 - Cross Metathesis: Perform cross-metathesis of allyltrimethylsilane with various olefinic partners.
  • Step 2 - Fluorodesilylation: React the resulting allylsilane with Selectfluor to yield the this compound.
  • Characterization: Structures are determined using NMR spectroscopy and mass spectrometry.
Investigating Reactivity with Palladium

The search results describe a general method for forming cationic palladium complexes from allylic fluorides [3]:

  • Reaction Setup: React the allylic fluoride (e.g., 2-fluorobut-3-enyl benzoate) with Pd(dba)₂ and PPh₃ in CDCl₃.
  • Key Consideration: These cationic species are often characterized in situ by NMR and mass spectrometry and are not always isolated.
  • Nucleophilic Trapping: The resulting π-allylpalladium complex can be trapped with nucleophiles. For instance, reaction with the sodium salt of dimethyl malonate yields nucleophilically substituted products in moderate yields [3].

Key Takeaways for Drug Development Professionals

  • This compound as a Specialty Building Block: While allyl chloride is a commodity chemical, this compound is more niche. Its value lies in synthesizing fluorinated heterocycles and other complex molecules for pharmaceutical and agrochemical applications, leveraging the metabolic stability and altered electronic properties that fluorine imparts [1] [4].
  • Unique Reaction Pathways: this compound can enable specific transformations, such as the highly stereoselective SN2' substitution with zirconium complexes, which is not general for other allylic halides [5].
  • Stability vs. Side Reactions: The high strength of the C-F bond can make allyl fluorides less reactive than chlorides in some contexts, but the strong basicity of F⁻ makes them prone to elimination side reactions under basic conditions or with certain metal catalysts [3].

References

Synthesis of Pd(II) Chloride-Bridged Dimers from Allylic Chlorides

Author: Smolecule Technical Support Team. Date: February 2026

The most direct and common method for preparing Pd(II) chloride-bridged dimers involves the reaction of allylic chlorides with a Pd(0) source. The general synthesis and structure are well-established [1].

A specific experimental protocol from a research thesis is summarized in the table below [2]:

Protocol Step Details
Primary Reaction Allylic chlorides were reacted with Pd(dba)₂ (Palladium(0) bis(dibenzylideneacetone)) in the presence of PPh₃ (Triphenylphosphine) in CDCl₃ (deuterated chloroform).
Product Formation The reaction led to the formation of novel Pd(II) chloride-bridged dimers.
Purification The resulting dimers were successfully isolated and purified using column chromatography.
Characterization Structures were determined and confirmed through NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography.

The workflow below illustrates this general synthesis and characterization process:

G START Allylic Chloride Substrate REACT Reaction in Solvent (e.g., CDCl₃) START->REACT Pd0 Pd(0) Source (e.g., Pd(dba)₂) Pd0->REACT CRUDE Crude Pd(II) Chloride-Bridged Dimer REACT->CRUDE PURIFY Purification (Column Chromatography) CRUDE->PURIFY PURE Pure Pd(II) Dimer PURIFY->PURE CHAR Characterization PURE->CHAR NMR NMR Spectroscopy CHAR->NMR MS Mass Spectrometry CHAR->MS XRD X-ray Crystallography CHAR->XRD

Synthesis and characterization workflow for Pd(II) dimers from allylic chlorides.

Attempted Synthesis from Allylic Fluorides and Challenges

The same research that successfully synthesized dimers from chlorides also attempted a parallel process using allylic fluorides [2]. The experimental approach was similar, involving reaction with Pd(dba)₂ and PPh₃ in CDCl₃.

However, the outcome was different:

  • Cationic Complexes Formed: The reaction produced palladium cationic complexes instead of the chloride-bridged dimers.
  • Not Isolated: These cationic species were characterized in solution by NMR spectroscopy and mass spectrometry but could not be isolated as pure compounds.
  • Competitive Side Reaction: For one specific allylic fluoride (2-(2-fluorobut-3-enyl)isoindoline-1,3-dione), the electron-withdrawing group made protons susceptible to elimination by fluoride ion, which acted as a base to form a diene byproduct instead of the desired complex.

Key Implications for Practical Work

Based on the search results, here are the key practical points for researchers:

  • Standard and Reliable Route: Using allylic chlorides is the more straightforward and successful path to synthesizing these specific Pd(II) chloride-bridged dimers.
  • Allylic Fluorides Are Problematic: Attempts to use allylic fluorides resulted in different, non-isolable cationic species and potential side reactions, making this an unreliable synthetic route for the target dimer.
  • Handling and Properties: The allylpalladium chloride dimer is a pale yellow, crystalline solid that is air-stable but often stored at 2-8°C [3] [4]. It is insoluble in water but soluble in chlorinated solvents, benzene, acetone, and methanol [1] [4].

References

palladium cationic complexes from allyl fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview and Mechanism

The core reaction involves the oxidative addition of an allylic fluoride to a Pd(0) species, forming a cationic (π-allyl)palladium complex. This complex is a key intermediate for further nucleophilic substitution reactions.

The diagram below illustrates the generally accepted mechanism for this transformation.

G A Pd(0) Complex C π-allyl Pd(II) F Complex A->C Oxidative Addition B Allylic Fluoride B->C Substrate D Cationic π-allyl Pd(II) Complex C->D F⁻ Abstraction E AgBF4 E->D AgF byproduct

This mechanism is supported by studies that used NMR spectroscopy and mass spectrometry to characterize the cationic complexes generated in situ [1]. The research indicates that allylic chlorides and fluorides can oxidatively add to Pd(0) in the same manner [1].

Synthesis Guidance and Key Findings

One thesis provides the most direct description of the synthetic approach, summarized in the table below [1].

Aspect Description
General Procedure Reacting the allylic fluoride with Pd(dba)₂ and PPh₃ in CDCl₃ [1].
Characterization The resulting cationic complexes were characterized by NMR spectroscopy and mass spectrometry but were not isolated [1].
Follow-up Reaction The complexes were subsequently treated with the sodium salt of dimethyl malonate, yielding nucleophilically substituted products [1].

Key findings from the research include:

  • Substituent Effects: The substituents on the allyl fluoride substrate can significantly influence the site where a nucleophile eventually attacks the cationic π-allyl complex [1].
  • Competitive Pathway: A study noted a competitive elimination pathway with a specific substrate (2-(2-fluorobut-3-enyl)isoindoline-1,3-dione). In this case, the fluoride ion acted as a base, leading to an elimination product instead of the desired complex [1].
  • Comparison to Other Halides: Allylic fluorides are less reactive in palladium-catalyzed substitutions than allylic carboxylates (like benzoates or p-nitrobenzoates), but more reactive than acetates [2] [3]. The reactivity order is approximately OCO₂Me > OBz >> F >> OAc [3].

Practical Considerations and Limitations

You should be aware of certain complexities and limitations associated with this chemistry:

  • Complex Isolation: The cationic π-allyl palladium complexes synthesized from allyl fluorides are often not isolated as pure, stable solids. They are typically generated and observed in situ before immediate use in subsequent reactions [1].
  • Difluoride Inactivity: Attempts to activate allylic difluorides using common Pd(0) sources like Pd(dba)₂ and Pd(PPh₃)₄ were unsuccessful, highlighting a limitation of this method [1].
  • Mechanistic Distinction: The stereochemical pathway for substitution of allylic fluorides differs from the classic Tsuji-Trost mechanism that involves two inversion steps. Evidence supports a mechanism where C-F bond formation in the final substitution step occurs via an SN2-type attack of the nucleophile on the Pd(II)-allyl intermediate [2] [4] [5].

The core reaction you're interested in is technically viable, but many reported procedures focus on generating and using the cationic complex in situ. A practical approach is to adapt procedures that start from more reactive allylic precursors, such as allylic chlorides or p-nitrobenzoates, for which optimized conditions for cationic complex formation are better established.

References

allyl fluoride spectroscopic properties

Author: Smolecule Technical Support Team. Date: February 2026

Known Data and Analytical Context

The table below summarizes the key information I found.

Property/Category Available Data / Context
General Information Recognized as a volatile organic compound (VOC) by the U.S. EPA [1].
Toxicity & Safety An IDLH (Immediately Dangerous to Life or Health) concentration is established for the related compound allyl chloride [2]. This highlights a category of hazardous compounds.
Analytical Method U.S. EPA Method 8260D specifies Gas Chromatography-Mass Spectrometry (GC/MS) as a suitable technique for analyzing 2-fluoroethanol and other VOCs [1].
Reaction Mechanism Theoretical (DFT) studies detail the reaction mechanism for synthesizing allyl fluoride derivatives from styrenes using Selectfluor [3].

Experimental Workflow for Analysis

Based on the EPA method, here is a generalized experimental protocol for the analysis of volatile organics like this compound using GC-MS.

G SamplePrep Sample Preparation GCMS GC-MS Analysis SamplePrep->GCMS Inject DataCollection Data Collection GCMS->DataCollection Generate Chromatogram & Spectrum Interpretation Data Interpretation DataCollection->Interpretation Identify & Quantify

Experimental workflow for analyzing volatile organic compounds via GC-MS.

Key Considerations for Researchers

For your in-depth guide or whitepaper, please consider the following points based on the search findings:

  • Mechanistic Insight is Available: If your research involves the synthesis of this compound derivatives, the mechanistic investigation using Density Functional Theory (DFT) provides valuable insight into the reaction pathways and transition states [3].
  • Prioritize Safety Data: The mention of allyl compounds in toxicological contexts [2] underscores the importance of consulting Safety Data Sheets (SDS) for this compound to ensure safe handling procedures in the lab.
  • Leverage Standard Methods: The reference to an official EPA method [1] validates GC-MS as a reliable technique and can serve as a citable source for your analytical protocols.

References

thesis on allyl fluoride synthesis and reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Allyl Fluoride

For quick reference, here are the key identifiers and basic physical properties of this compound [1]:

Property Value / Description
CAS Registry Number 818-92-8
Molecular Formula C₃H₅F
Molecular Weight 60.07 g/mol
Chemical Names This compound, 3-Fluoro-1-propene, 3-Fluoropropene
Boiling Point -10 °C
Density 0.7640
Vapor Pressure 1940 mmHg at 25°C
Appearance Volatile, flammable, colorless liquid with a strong, pungent odor
Hazard Codes F (Highly Flammable)

Synthetic Methods and Mechanistic Insights

Metal-Free Allylic Fluorination of Styrenes

A prominent method for synthesizing this compound derivatives involves the direct, metal-free reaction of styrenes with the electrophilic fluorinating reagent Selectfluor in a polar aprotic solvent like DMF [2] [3].

Detailed Mechanism via DFT Calculations [2] [3]: The mechanism begins with the electrophilic addition of a "F⁺" equivalent from Selectfluor across the carbon-carbon double bond of the styrene. This forms a high-energy tertiary carbocation intermediate (INT-1). From this intermediate, the desired allylic fluoride product is formed via a single transition state (TS-IV) through the elimination of a proton (Ha) from the carbon adjacent to the cationic center (C1). Computational studies show this pathway is favored over an alternative that would first form a vinyl fluoride.

G R Styrene Substrate TS1 TS-I Electrophilic Addition R->TS1 Selectfluor INT1 INT-I Carbocation TS1->INT1 TS4 TS-IV H⁺ Elimination INT1->TS4 Deprotonation P This compound Product TS4->P

Diagram 1: Favored reaction pathway for metal-free allylic fluorination of styrenes with Selectfluor.

Experimental Protocol [2]:

  • Reaction Setup: Charge a reaction vessel with the styrene derivative (e.g., α-methyl styrene) and Selectfluor in anhydrous DMF.
  • Conditions: React at room temperature or with gentle heating. The reaction typically proceeds efficiently to furnish allylic fluoride products in good to excellent yields.
  • Key Insight: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level confirm that using a polar aprotic solvent like DMF significantly stabilizes the deprotonation transition state (TS-IV), making it more favorable than the alternative pathway and leading to the observed product.
Deoxyfluorination of Aliphatic Alcohols

Allyl fluorides can also be accessed from more readily available alcohols via a deoxyfluorination strategy. A modern protocol uses sulfuryl fluoride (SO₂F₂) as an efficient fluoride source [1].

Experimental Protocol [1]:

  • Reaction Setup: The aliphatic alcohol is treated with SO₂F₂.
  • Conditions: The reaction proceeds efficiently at room temperature and is complete within about one hour.
  • Scope and Performance:
    • Primary aliphatic alcohols are converted to the corresponding alkyl fluorides in 46-70% isolated yields.
    • Secondary alcohols are effectively deoxyfluorinated in 50–92% yields.
    • Stereochemistry: Chiral secondary alcohols are converted with clean inversion of configuration and only minor deterioration of enantiomeric purity.

Applications in Organic Synthesis

Allyl fluorides are valuable building blocks in synthetic chemistry. Their unique reactivity, particularly the property of fluoride as a leaving group, enables novel transformations that are often unattainable with other halides [4] [5].

Organocatalytic Asymmetric Allylic Benzylborylation

This advanced methodology uses allyl fluorides as electrophiles in a reaction with α-silyl benzylboronic esters to construct complex chiral molecules [4].

Mechanism and Workflow: The catalytic cycle leverages a chiral Lewis base catalyst (e.g., (DHQD)₂PHAL). The fluoride anion (F⁻) released from the this compound activates the boronic ester pronucleophile via a desilylation process. This generates a reactive α-boryl carbanion and a chiral electrophilic ammonium intermediate from the catalyst. These two species then couple to form a new carbon-carbon bond with high stereocontrol [4].

G A This compound Electrophile F F⁻ A->F Ionization B α-Silyl Benzylboronic Ester Nucleophile IonPair Ion Pair α-Boryl Carbanion / Chiral Ammonium B->IonPair F⁻-Assisted Desilylation C Chiral Lewis Base Catalyst C->IonPair P Chiral Homoallylic Boronate Product IonPair->P C–C Bond Formation

Diagram 2: Simplified workflow for organocatalytic asymmetric allylic benzylborylation using this compound.

Experimental Protocol [4]:

  • Reaction Setup: Combine the racemic this compound and racemic α-silyl benzylboronic ester in an anhydrous solvent like THF.
  • Catalysis: Add a catalytic amount of a chiral Lewis base (e.g., (DHQD)₂PHAL, 5b).
  • Conditions: Run the reaction at 0.4 M concentration. The transformation typically requires 48 hours to complete.
  • Outcome: The reaction forges a new C–C bond, producing homoallylic benzylated organoboronates bearing two contiguous stereocenters with high regio-, diastereo-, and enantiocontrol. The boronate group in the product serves as a versatile handle for further stereospecific transformations.

Safety and Handling

This compound is a highly flammable gas or volatile liquid and requires appropriate precautions [1]. It is a volatile and flammable liquid with a strong, pungent odor. It is potentially harmful if swallowed, inhaled, or upon contact with the skin or eyes, and is acutely toxic to aquatic organisms [1]. It is dangerously incompatible with acids, alkalis, and amines [1]. Always consult and follow the relevant Safety Data Sheets (SDS) before conducting any experiments [1] [6].

Research Outlook

The exploration of this compound is an active field. Recent studies focus on expanding its utility, such as in the general functionalization of C(sp³)-F bonds using organozincates [7] and its use as a building block for synthesizing complex molecules like fluorinated heterocycles (e.g., furans, tetrahydrofurans, and lactams) [5]. The application of computational methods (DFT) continues to provide deep mechanistic insights, aiding in the design of more efficient and selective reactions [2] [5] [3].

References

Comprehensive Technical Guide: Fundamental Reactivity of Allyl Fluoride in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allyl Fluorides: Unique Properties and Synthetic Importance

Allyl fluorides represent a specialized class of organofluorine compounds characterized by the presence of a fluorine atom attached to an sp³-hybridized carbon within an allylic system. This structural motif imparts unique reactivity patterns that differentiate allyl fluorides from other allylic halides and open up distinctive synthetic pathways. The C-F bond strength (approximately 107 kcal/mol) combined with its high electronegativity creates a pronounced polarization that influences both the thermodynamics and kinetics of reactions involving these compounds. Unlike other allylic halides that readily participate in classical SN2 substitutions, the poor leaving group ability of fluoride ion (due to its strong basicity) directs allyl fluorides toward alternative reaction pathways, including transition metal catalysis, Lewis acid activation, and unconventional nucleophilic displacements.

The significance of allyl fluorides in modern organic synthesis stems from several key factors. First, the incorporation of fluorine atoms into organic frameworks can dramatically alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and bioavailability—attributes particularly valuable in pharmaceutical and agrochemical development. Approximately 20% of all marketed pharmaceutical drugs and 30-40% of all agrochemicals contain at least one fluorine atom, underscoring the importance of fluorinated building blocks in these fields [1]. Second, the emerging recognition that allyl fluorides can participate in reactions inaccessible to other allylic halides has stimulated renewed interest in their fundamental reactivity patterns. Their unique behavior as electrophiles in catalytic asymmetric transformations and their ability to undergo regioselective functionalizations make them valuable intermediates for constructing complex molecular architectures with precise stereocontrol [2].

Synthetic Methods for Allyl Fluorides

The synthesis of allyl fluorides has evolved significantly, with methodologies ranging from transition metal-catalyzed allylic fluorination to metal-free electrophilic fluorinations. The appropriate method selection depends on factors such as desired substitution pattern, stereochemical requirements, and functional group compatibility. The table below summarizes key synthetic approaches for allyl fluoride preparation:

Table 1: Synthetic Methods for Allyl Fluorides

Method Type Reagents/Conditions Substrate Scope Key Features References
Iridium-Catalyzed Allylic Fluorination Et₃N·3HF, Ir-catalyst, ambient air, room temperature Trichloroacetimidates Complete regioselectivity (branched), ¹⁸F incorporation possible, high yields [3]
Electrophilic Fluorodesilylation Selectfluor, transition-metal-free α-Silyl-substituted allylboronate esters Chemo-, regio-, and stereoselective (E)-products, further modifiable [3]
Cross-Metathesis/Fluorodesilylation Allyltrimethylsilane cross-metathesis followed by Selectfluor fluorodesilylation Various olefinic partners Two-step process for novel allylic fluorides [4]
Silver-Catalyzed Vinylogous Fluorination Ag-catalyst Vinyl diazoacetates Produces γ-fluoro-α,β-unsaturated carbonyls, applicable to natural product derivatives [3]
Chiral Anion Phase-Transfer Fluorination Chiral anion catalyst, in situ directing group Allylic alcohols Highly enantioenriched α-fluoro homoallylic alcohols [3]

Several specialized methods have been developed for specific synthetic contexts. The organocatalytic asymmetric synthesis of α,α-difluoro-γ,γ-disubstituted butenals employs an L-proline/salicylic acid system that provides wide substrate scope and excellent E stereoselectivity [3]. Additionally, dianionic phase-transfer catalysis enables asymmetric fluorofunctionalization of γ,γ-disubstituted allylamine derivatives, yielding either chiral allylic fluorides or fluorinated dihydrooxazines depending on substituents [3]. The Pd-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene (BDFP) proceeds with high efficiency and remarkable α/γ-substitution regioselectivity, with catalyst loadings as low as 0.01 mol% [3].

Fundamental Reactivity Patterns and Mechanisms

Transition Metal-Catalyzed Reactions

Allyl fluorides participate in various transition metal-catalyzed processes, though their behavior often differs from other allylic halides due to the strong C-F bond. Palladium-catalyzed reactions of allyl fluorides have been extensively investigated. Studies have shown that allylic chlorides and fluorides can oxidatively add to Pd(0) in similar manners, forming π-allylpalladium complexes that can be trapped by nucleophiles [4]. For instance, both 2-chlorobut-3-enyl benzoate and 2-fluorobut-3-enyl benzoate undergo oxidative addition with Pd(0) to form cationic Pd(II) species, which subsequently react with sodium dimethyl malonate to yield nucleophilically substituted products in moderate yields [4].

However, the electronic properties of the this compound system can significantly influence reaction outcomes. With electron-withdrawing groups adjacent to the reaction center, competing pathways may emerge. For example, 2-(2-fluorobut-3-enyl)isoindoline-1,3-dione forms the expected cationic Pd species, but the protons alpha to nitrogen become susceptible to elimination by fluoride acting as a base, leading to the formation of 2-(buta-1,3-dienyl)isoindoline-1,3-dione [4]. This demonstrates the dual role fluoride can play both as a leaving group and as a base, depending on the substrate structure.

Notably, attempts to activate allylic difluorides with Pd(dba)₂ and Pd(PPh₃)₄ have generally been unsuccessful, though 3-bromo-3,3-difluoropropene reacts with Pd(PPh₃)₄ to form the corresponding π-allyl complex [4]. This suggests that the reactivity of polyfluorinated systems may follow distinct pathways compared to their monofluorinated counterparts.

Organocatalytic Asymmetric Reactions

The unique properties of fluoride as a leaving group enable novel organocatalytic transformations that are unattainable with other halides. A notable example is the organocatalytic asymmetric allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters [2]. This protocol leverages fluoride's ability to trigger desilylative activation, simultaneously generating an α-boryl carbanion and an electrophilic chiral ammonium intermediate that couple to form a new C-C bond with excellent stereocontrol.

Table 2: Scope and Optimization of Organocatalytic Allylic Benzylborylation

Parameter Conditions/Variation Result/Outcome Significance
Nucleophile Screening Benzylboronic ester 1a, benzyldiboronate 1b, α-silyl benzylboronic ester 1c 1c with this compound gave best results (86% yield, >20:1 r.r.) α-Silyl group enables fluoride-triggered desilylation
Solvent Effects DMSO vs. THF THF superior (86% yield vs. 73% in DMSO) Less polar solvents improve regiocontrol
Chiral Lewis Base (DHQD)₂PHAL 5b and others Varying yields and stereoselectivities Catalyst structure crucial for enantiocontrol
Reaction Concentration Standard vs. 0.4 M 0.4 M improved yield (68%) Concentration optimization enhances efficiency
Substrate Scope Electron-withdrawing, electron-donating, sterically demanding groups Broad compatibility (>20 examples) Method general across diverse substrates

The mechanism proceeds through a catalyst-triggered, fluoride-assisted desilylative activation pathway. The chiral catalyst (e.g., (DHQD)₂PHAL) interacts with the this compound to generate a chiral ion pair, while simultaneously promoting desilylation of the α-silyl benzylboronic ester to form an α-boryl carbanion. The subsequent stereoselective C-C bond formation between these intermediates yields homoallylic benzylated organoboronates bearing two contiguous stereocenters with high regio-, diastereo-, and enantiocontrol [2]. This transformation is particularly significant as it avoids the need for external stoichiometric bases or transmetalation steps typically required in traditional allylic alkylations.

Metal-Free Reactions and Mechanistic Insights

Metal-free allylic fluorination represents another important reactivity pathway for allyl fluorides and their precursors. Density functional theory (DFT) studies have elucidated the mechanism of direct electrophilic fluorination of styrenes using Selectfluor to form aryl allyl fluorides [1]. The reaction begins with the addition of electrophilic fluorine across the double bond of styrene to form a tertiary carbocation intermediate (INT-1) via transition state TS1. This intermediate can then undergo two competing pathways:

  • Path a: Direct abstraction of the Ha hydrogen from the C-1 carbon via transition state TS-IV to form the desired allylic fluoride product
  • Path b: Abstraction of the acidic Hb hydrogen from the fluorine-containing C-2 carbon to form a vinyl fluoride intermediate (INT-II), which subsequently rearranges to the allylic fluoride product via transition state TS-III

Computational analysis reveals that Path a is strongly favored, with TS-IV lying 14.9 kcal/mol above INT-1 in gas phase calculations, while the rearrangement in Path b (INT-II → TS-III) has a prohibitively high energy barrier of 56.82 kcal/mol [1]. Solvent effects further influence these pathways, with polar aprotic solvents like DMF significantly stabilizing TS-IV compared to the gas phase or protic solvents.

The following diagram illustrates the competing mechanistic pathways for metal-free allylic fluorination:

G R Reactants (Styrene + Selectfluor) TS1 TS-I Transition State R->TS1 ΔG‡ = 4.43 kcal/mol INT1 INT-I Carbocation Intermediate TS1->INT1 ΔG = -68.31 kcal/mol TS4 TS-IV H-Abstraction INT1->TS4 Path a (Preferred) TS2 TS-II H-Abstraction INT1->TS2 Path b (Disfavored) P Product This compound TS4->P Direct formation INT2 INT-II Vinyl Fluoride TS2->INT2 TS3 TS-III Rearrangement INT2->TS3 ΔG‡ = 56.82 kcal/mol TS3->P After rearrangement

Competing pathways for metal-free allylic fluorination of styrenes with Selectfluor [1].

Experimental Protocols

Nucleophilic Fluorination Using Irridium Catalysis

Title: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates Objective: To synthesize branched allylic fluorides with complete regioselectivity using an iridium-catalyzed process compatible with ¹⁸F-labeling for potential PET imaging applications [3].

Materials and Equipment:

  • Substrate: Allylic trichloroacetimidate (1.0 equiv)
  • Fluorinating reagent: Et₃N·3HF (2.0 equiv)
  • Catalyst: [Ir(cod)Cl]₂ (2.5 mol%)
  • Ligand: Not specified in reference
  • Solvent: Anhydrous THF
  • Reaction atmosphere: Ambient air
  • Temperature: Room temperature

Procedure:

  • In an oven-dried Schlenk flask under ambient atmosphere, dissolve the allylic trichloroacetimidate substrate (1.0 mmol) in anhydrous THF (5 mL)
  • Add [Ir(cod)Cl]₂ (2.5 mol%) to the solution
  • Add Et₃N·3HF (2.0 mmol) to the reaction mixture
  • Stir the reaction at room temperature monitoring by TLC or GC-MS until completion (typically 1-2 hours)
  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL)
  • Extract the aqueous layer with ethyl acetate (3 × 15 mL)
  • Combine the organic extracts and dry over anhydrous MgSO₄
  • Filter and concentrate under reduced pressure
  • Purify the crude product by flash column chromatography on silica gel

Notes:

  • The reaction shows considerable functional group tolerance, including esters, ketones, and protected alcohols
  • For ¹⁸F-labeling, replace Et₃N·3HF with [¹⁸F]KF·Kryptofix, which allows ¹⁸F-incorporation within 10 minutes
  • Complete regioselectivity for the branched isomer is observed across a wide range of substrates
Electrophilic Fluorodesilylation with Selectfluor

Title: Metal-Free Electrophilic Fluorodesilylation of α-Silyl-Substituted Allylboronate Esters Objective: To prepare (E)-boryl-substituted allyl fluorides via a chemo-, regio-, and stereoselective fluorodesilylation process [3].

Materials and Equipment:

  • Substrate: α-Silyl-substituted allylboronate ester (1.0 equiv)
  • Fluorinating reagent: Selectfluor (1.2 equiv)
  • Solvent: Anhydrous DMF or MeCN
  • Inert atmosphere: Nitrogen or argon

Procedure:

  • In an oven-dried round-bottom flask under inert atmosphere, dissolve the α-silyl-substituted allylboronate ester (1.0 mmol) in anhydrous DMF (5 mL)
  • Cool the solution to 0°C using an ice bath
  • Add Selectfluor (1.2 mmol) portionwise over 5 minutes
  • After addition, remove the ice bath and allow the reaction to warm to room temperature
  • Stir the reaction at room temperature until complete consumption of starting material (monitor by TLC or GC-MS)
  • Quench the reaction by adding water (10 mL)
  • Extract the aqueous layer with diethyl ether (3 × 15 mL)
  • Combine the organic extracts and wash with brine (20 mL)
  • Dry the organic layer over anhydrous Na₂SO₄
  • Filter and concentrate under reduced pressure
  • Purify the crude product by flash column chromatography on silica gel

Notes:

  • The reaction proceeds with excellent E stereoselectivity
  • The resulting (E)-boryl-substituted allyl fluorides can undergo further modifications to afford various allyl or alkyl fluoride derivatives
  • Selectfluor is moisture-sensitive; handle under anhydrous conditions
Organocatalytic Asymmetric Allylic Benzylborylation

Title: Organocatalytic Asymmetric Allylic Benzylborylation of Allyl Fluorides with α-Silyl Benzylboronic Esters Objective: To synthesize enantioenriched homoallylic benzylated organoboronates bearing two contiguous stereocenters via a fluoride-triggered desilylative process [2].

Materials and Equipment:

  • Substrates: Racemic this compound (2.0 equiv) and racemic α-silyl benzylboronic ester (1.0 equiv)
  • Catalyst: (DHQD)₂PHAL or similar chiral Lewis base (10 mol%)
  • Solvent: Anhydrous THF
  • Concentration: 0.4 M
  • Temperature: Room temperature
  • Reaction time: 48 hours

Procedure:

  • In an oven-dried Schlenk tube under inert atmosphere, charge the α-silyl benzylboronic ester (0.2 mmol)
  • Add the this compound (0.4 mmol)
  • Dissolve the mixture in anhydrous THF (0.5 mL) to achieve 0.4 M concentration
  • Add the chiral Lewis base catalyst (e.g., (DHQD)₂PHAL, 0.02 mmol, 10 mol%)
  • Stir the reaction at room temperature for 48 hours
  • Monitor reaction progress by TLC or NMR spectroscopy
  • After 48 hours, concentrate the reaction mixture under reduced pressure
  • Purify the crude product by flash column chromatography on silica gel
  • The two diastereomers can be separated by careful chromatography, allowing isolation of highly enantioenriched syn- and anti-homoallylic borylated adducts in diastereopure form

Notes:

  • The reaction exhibits excellent regiocontrol (>20:1 r.r.)
  • Typical diastereoselectivity: 2.8:1 d.r.
  • Enantiocontrol: 95:5 e.r. for major diastereomer, 99:1 e.r. for minor diastereomer
  • The protocol avoids external stoichiometric bases; fluoride serves dual role as leaving group and nucleophile activator
  • The chiral boronate products serve as versatile synthetic intermediates for further transformations

Applications in Complex Molecule Synthesis

Pharmaceutical and Agrochemical Applications

The strategic incorporation of this compound motifs into bioactive molecules represents an important application of this chemistry in pharmaceutical and agrochemical development. Fluorine's ability to influence metabolic stability, bioavailability, and target binding affinity makes allyl fluorides valuable intermediates for drug discovery. The unique reactivity of allyl fluorides enables the construction of fluorinated analogs of natural products and pharmaceutical leads that may exhibit improved pharmacological profiles. For instance, the organocatalytic asymmetric benzylborylation of allyl fluorides produces chiral homoallylic boronic esters that serve as versatile synthetic linchpins for constructing complex chemical architectures [2].

Specific examples include the synthesis of α-methylene-γ-butyrolactones, an important structural motif found in bioactive natural products and pharmaceuticals. These compounds can be accessed through oxidation of the B–C bond of the homoallylic borylation products followed by spontaneous 5-exo-trig cyclization, proceeding with excellent stereospecificity [2]. Similarly, the late-stage functionalization of pharmaceutically relevant scaffolds using this compound chemistry has been demonstrated, enabling the introduction of fluorine atoms or fluorinated segments into complex molecules at advanced synthetic stages [5].

Versatile Synthetic Intermediates

Beyond pharmaceutical applications, allyl fluorides serve as versatile intermediates for various synthetic transformations. The products derived from this compound reactions can undergo diverse functional group manipulations, significantly expanding their synthetic utility. Key transformations include:

  • Stereospecific Coupling: Treatment of homoallylic borylation products with aryllithium species enables stereospecific coupling with electron-rich aromatics, including thiophene and benzofuran derivatives [2]
  • Catalytic Hydrogenation: The alkene moiety in these products can be hydrogenated to afford reduced products with additional stereocenters, which can be further transformed into lactones bearing three contiguous stereocenters in diastereopure form [2]
  • Protodeborylation: Fluoride-promoted protodeborylation of the borylated products yields formal asymmetric allylic benzylation products with high enantiomeric ratios [2]

The following workflow illustrates key transformations available from this compound-derived products:

G Start This compound Starting Material Sub1 Organocatalytic Benzylborylation Start->Sub1 Product1 Homoallylic Boronic Ester Sub1->Product1 Path1 Oxidation/ Lactonization Product1->Path1 Path2 Stereospecific Coupling Product1->Path2 Path3 Catalytic Hydrogenation Product1->Path3 Path4 Protodeborylation Product1->Path4 Result1 α-Methylene-γ-butyrolactone Path1->Result1 Result2 Aryl-Coupled Product Path2->Result2 Result3 Reduced Product Path3->Result3 Result4 Benzylated Product Path4->Result4

Key transformations of this compound-derived synthetic intermediates [2].

Conclusion and Future Outlook

The fundamental reactivity of allyl fluorides in organic synthesis encompasses a diverse range of transformations that leverage the unique properties of the C-F bond. While traditionally considered challenging substrates due to the poor leaving group ability of fluoride ion, recent advances have demonstrated that allyl fluorides participate in various valuable transformations, including transition metal-catalyzed reactions, organocatalytic processes, and metal-free fluorinations. The emerging recognition that fluoride can act not only as a leaving group but also as a trigger for desilylative activation has opened new avenues for synthetic methodology development.

References

Comprehensive Application Notes and Protocols: Fluorodesilylation with Selectfluor for Allyl Fluoride Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selectfluor as a Fluorinating Agent

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), also known as F-TEDA-BF₄, represents a cornerstone reagent in modern electrophilic fluorination chemistry. This specialized compound has gained widespread adoption in organic synthesis due to its remarkable stability, superior handling properties, and exceptional reactivity profile. Unlike many traditional fluorinating agents that require specialized equipment or extreme conditions, Selectfluor is a crystalline solid that is air- and moisture-stable, non-volatile, and can be handled using standard laboratory procedures without specialized equipment. These characteristics make it particularly valuable for researchers working in pharmaceutical chemistry, materials science, and agrochemical development where precise incorporation of fluorine atoms is often crucial for enhancing metabolic stability, bioavailability, and other key properties of target molecules. [1] [2]

The unique structural properties of Selectfluor contribute to its effectiveness as an electrophilic fluorinating agent. The reagent features a quaternary ammonium center with a fluorine atom that can be transferred to various nucleophilic substrates. Its commercial availability in high purity (typically ≥98%) with consistent fluorine content (≥5.25% effective fluorine) ensures reproducible results across different laboratories and scaling operations. Additionally, Selectfluor demonstrates excellent functional group compatibility, allowing chemists to incorporate fluorine into complex molecules with multiple sensitive functional groups present. This versatility has led to its application in diverse transformations beyond simple fluorination, including oxidation processes, C-H bond activation, and various cascade reactions. [3] [2]

Reaction Mechanism and Principles

Mechanistic Pathway of Fluorodesilylation

The fluorodesilylation reaction using Selectfluor proceeds through a well-defined electrophilic pathway that results in the highly selective formation of allylic fluoride compounds. The mechanism begins with the electrophilic attack by Selectfluor on the silicon atom of the allylsilane precursor. This key step generates a β-carbocation intermediate that is significantly stabilized by hyperconjugation with the β-silicon group (β-silicon effect). The positively charged intermediate then undergoes rapid desilylation with the loss of a trimethylsilyl cation, yielding the final allyl fluoride product with excellent regio- and stereoselectivity. This SE2'-type mechanism ensures that the fluorine atom is introduced with predictable orientation relative to existing substituents, which is crucial for controlling molecular geometry in synthetic applications. [4]

Several factors contribute to the high efficiency and selectivity observed in this transformation. The β-silicon stabilization plays a critical role in directing the reaction pathway and favoring the formation of the (E)-isomer in most cases. Additionally, the use of polar aprotic solvents such as acetonitrile facilitates the ionization process and enhances the reactivity of Selectfluor by promoting charge separation. The reaction typically proceeds at mild temperatures (0°C to room temperature) and demonstrates remarkable functional group tolerance, allowing for the presence of boronate esters, aryl groups, alkyl chains, and protected heteroatoms in the substrate without interference. This mechanistic pathway represents a significant advantage over alternative radical or nucleophilic fluorination methods that often lack such regio- and stereocontrol. [4]

Visual Representation of the Mechanism

The following diagram illustrates the key steps in the fluorodesilylation mechanism using Selectfluor:

G A Allylsilane Substrate B Electrophilic Attack by Selectfluor A->B Coordination C β-Carbocation Intermediate (Silicon-Stabilized) B->C F+ Transfer D Desilylation C->D SiMe3+ Elimination E This compound Product D->E Product Formation

Experimental Protocols

General Procedure for Fluorodesilylation of Allylsilanes

This protocol describes a standardized approach for the synthesis of (E)-boryl-substituted allyl fluorides via electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters using Selectfluor, adapted from published procedures with an emphasis on reproducibility and safety. [4]

Materials and Equipment:

  • Selectfluor (1.2-1.5 equivalents, 98% purity)
  • Allylsilane substrate (1.0 equivalent)
  • Anhydrous acetonitrile (HPLC grade, further dried over molecular sieves)
  • Tetrahydrofuran (anhydrous, inhibitor-free)
  • Ethyl acetate and hexanes (for chromatography)
  • Silica gel (60-120 mesh for flash chromatography)
  • TLC plates (silica-coated, F-254 indicator)
  • Inert atmosphere equipment (nitrogen or argon manifold)
  • Round-bottom flasks (oven-dried)
  • Magnetic stirrer with temperature control
  • Ice-water bath
  • Separatory funnel (250 mL)
  • Rotary evaporator with temperature control
  • High-vacuum pump

Step-by-Step Procedure:

  • Reaction Setup: Begin by drying a 50 mL round-bottom flask in an oven at 120°C for at least 2 hours. While hot, cap the flask with a rubber septum and allow it to cool under a stream of inert gas (nitrogen or argon). Add a magnetic stir bar to the flask.

  • Substrate Dissolution: Charge the flask with the allylsilane substrate (1.0 mmol, 1.0 equiv) dissolved in 10 mL of anhydrous acetonitrile. If solubility is problematic, a mixture of acetonitrile and THF (4:1 v/v) may be used. Stir the solution to ensure complete dissolution.

  • Temperature Equilibration: Cool the reaction mixture to 0°C using an ice-water bath with vigorous stirring. Allow the temperature to stabilize for 5-10 minutes before proceeding to the next step.

  • Reagent Addition: Weigh out Selectfluor (1.2-1.5 mmol, 1.2-1.5 equiv) in a dry glove box or under inert atmosphere. Add the Selectfluor to the cold reaction mixture in one portion. Immediately after addition, rinse any residual Selectfluor from the weighing vessel with 1-2 mL of cold anhydrous acetonitrile and add this to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 0°C with continuous stirring. Monitor reaction progress by TLC (silica gel, hexanes/ethyl acetate 4:1) or by 19F NMR spectroscopy if available. The reaction is typically complete within 1-4 hours, though some substrates may require longer reaction times.

  • Work-up Procedure: Once complete (as indicated by consumption of starting material), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution slowly with stirring. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (15 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 30°C). Purify the crude product by flash chromatography on silica gel using hexanes/ethyl acetate (typically 10:1 to 4:1 gradient) as eluent to obtain the pure this compound product.

  • Characterization: Analyze the purified product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm identity and assess isomeric purity. The (E)-isomer typically predominates with selectivities ranging from 20:1 to 32:1 E/Z. [4]

Synthesis of Allylsilane Precursors via Cross-Metathesis

The allylsilane substrates required for fluorodesilylation are conveniently prepared through cross-metathesis of allyltrimethylsilane with various olefinic partners. This protocol describes a general approach for precursor synthesis. [5]

Procedure:

  • Charge a dry Schlenk flask with the olefin partner (1.2 equiv), allyltrimethylsilane (1.0 equiv), and Grubbs 2nd generation catalyst (2-5 mol%) under inert atmosphere.
  • Add dichloromethane (0.1 M concentration relative to limiting reagent) and heat the mixture at 40°C for 12-16 hours.
  • Monitor reaction progress by TLC or GC-MS. Upon completion, concentrate under reduced pressure and purify by flash chromatography to obtain the allylsilane intermediate.
  • Fully characterize the product by NMR spectroscopy and mass spectrometry before proceeding to fluorodesilylation. [5]

Substrate Scope and Applications

Quantitative Analysis of Reaction Performance

The fluorodesilylation protocol with Selectfluor demonstrates remarkable substrate versatility, accommodating a wide range of functional groups and structural motifs while maintaining high efficiency and stereoselectivity. The following table summarizes the performance of various substrates under standardized reaction conditions (Selectfluor, CH₃CN, 0°C): [4]

Table 1: Substrate Scope and Yields for Fluorodesilylation with Selectfluor

Substrate Class Representative Substituents Yield Range (%) E/Z Selectivity Reaction Time (h)
Aryl-substituted Phenyl, p-tolyl, p-OMe, p-Cl, m-CF₃ 75-96% 20:1 to 32:1 1-3
Heteroaromatic 2-thienyl, 2-furyl, N-Boc-pyrrolyl 70-88% 15:1 to 25:1 2-4
Alkyl-substituted n-butyl, cyclopropyl, t-butyl 65-82% 10:1 to 20:1 3-5
Functionalized Benzyl ether, silyl-protected alcohol, azide 68-90% 18:1 to 28:1 2-4

The data reveals consistently high yields and excellent stereoselectivity across diverse substrate classes, with particularly outstanding performance for aryl- and heteroaromatic-substituted allylsilanes. Even substrates bearing potentially sensitive functional groups such as azides and protected alcohols undergo smooth fluorodesilylation without competitive side reactions, highlighting the remarkable chemoselectivity of this transformation. The reaction time varies somewhat with substrate electronics and sterics, with electron-rich systems typically reacting faster than their electron-deficient counterparts. [4]

Applications in Complex Molecule Synthesis

The utility of Selectfluor-mediated fluorodesilylation extends to the synthesis of pharmaceutically relevant compounds and advanced intermediates. One notable application includes the preparation of a potent and noncytotoxic nucleoside inhibitor of Hepatitis C virus RNA replication, where Selectfluor enabled the introduction of fluorine to enhance metabolic stability. The ribonucleoside synthesized using this approach demonstrated significantly improved enzymatic stability compared to the parent 2'-C-methyladenosine, highlighting the strategic value of fluorination in drug design. [1]

The (E)-boryl-substituted allyl fluorides obtained through this method serve as versatile synthetic intermediates that can undergo diverse transformations. The preserved boronate functionality allows for further structural elaboration through reactions such as Suzuki-Miyaura cross-couplings, oxidations, and homologations, providing access to more complex fluorinated architectures. This dual functionality (fluorine and boronate) in a single molecule with defined geometry makes these compounds particularly valuable for the modular assembly of fluorinated target molecules in medicinal chemistry and materials science. [4]

Comparison with Alternative Fluorination Methods

Advantages Over Other Fluorination Techniques

The Selectfluor-mediated fluorodesilylation method offers several distinct advantages compared to alternative approaches for this compound synthesis. The following table provides a comparative analysis of different fluorination methods:

Table 2: Comparison of Fluorination Methods for this compound Synthesis

Method Reagents/Conditions Advantages Limitations Typical Yield Range
Fluorodesilylation with Selectfluor Selectfluor, CH₃CN, 0°C Mild conditions, excellent stereoselectivity, broad functional group tolerance, transition-metal-free Requires pre-formed allylsilanes, limited to electrophilic pathway 65-96%
Nucleophilic Fluorination KF/K222, high temperature, polar aprotic solvents Uses inexpensive fluoride source, amenable to 18F-radiolabeling Harsh conditions, limited functional group tolerance, lower stereoselectivity 30-70%
Deoxyfluorination DAST, Deoxo-Fluor, or related reagents Effective for certain substrate classes Toxicity concerns, moisture sensitivity, allylic transposition by-products 40-85%
Hydrofluorination of Alkenes HF or HF-amine complexes Atom-economical, simple starting materials Handling hazards, poor regioselectivity, specialized equipment needed 45-75%

The comparative analysis clearly demonstrates that Selectfluor-mediated fluorodesilylation outperforms other methods in terms of operational simplicity, stereocontrol, and functional group compatibility. Unlike methods employing hazardous reagents like DAST or anhydrous HF, Selectfluor offers significantly improved safety profile and handling characteristics. Additionally, the avoidance of transition metal catalysts eliminates potential issues with metal contamination in pharmaceutical intermediates, an important consideration in drug development. [1] [6]

The regiochemical outcome of the Selectfluor approach is particularly advantageous compared to traditional methods. When nucleophilic displacement or ring-opening reactions with DAST are attempted, they often proceed with allylic transposition, leading to mixtures of regioisomers. In contrast, the fluorodesilylation route with Selectfluor avoids these rearrangement pathways, providing single regioisomers with predictable connectivity. This precision in fluorination makes it especially valuable for the synthesis of stereodefined fluorinated compounds in medicinal chemistry programs. [1]

Troubleshooting and Best Practices

Common Issues and Optimization Strategies

Successful implementation of Selectfluor-mediated fluorodesilylation requires attention to several key parameters. The following guidelines address common challenges and provide recommendations for optimization:

  • Low Conversion: If starting material remains after 4 hours at 0°C, consider increasing the reaction temperature gradually to room temperature. Alternatively, increase the equivalence of Selectfluor to 1.5-2.0 equivalents. Ensure that the acetonitrile solvent is thoroughly dried, as water can hydrolyze both the starting allylsilane and the Selectfluor reagent.

  • Reduced Stereoselectivity: Diminished E/Z ratios often result from prolonged reaction times or elevated temperatures. Maintain the reaction at 0°C whenever possible and monitor closely by TLC or NMR to quench immediately upon completion. For sensitive substrates, consider using a slight excess of the allylsilane (1.1 equiv) relative to Selectfluor to minimize overexposure to the fluorinating agent.

  • By-product Formation: The primary by-products typically arise from competitive pathways such as direct oxidation or elimination. Adding molecular sieves (3Å or 4Å) to the reaction mixture can help suppress moisture-related side reactions. For substrates prone to oxidation, conducting the reaction under strict anaerobic conditions (degassing solvents) may improve results.

  • Purification Challenges: Allyl fluorides can be volatile and thermally sensitive. Use minimal heating during solvent removal (keep water bath below 30°C) and employ flash chromatography with high-quality silica gel. For particularly challenging separations, consider using silver nitrate-impregnated silica gel (1-5% w/w) to enhance separation based on fluorine-silver interactions.

Scale-up Considerations and Safety

The fluorodesilylation protocol can be successfully scaled to multigram quantities with appropriate modifications. When scaling up:

  • Employ gradual addition of Selectfluor to control exothermicity and maintain temperature control
  • Use larger solvent volumes (0.2-0.3 M instead of 0.1 M) to improve mixing and heat transfer
  • Consider portion-wise work-up for large-scale reactions to minimize emulsion formation
  • Implement in-process monitoring by FTIR or reaction sampling for NMR analysis to precisely determine reaction endpoint

Regarding safety, Selectfluor is classified as a reactive reagent that can cause irritation to skin, eyes, and respiratory system. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coat. Conduct reactions in a properly functioning fume hood and be aware that Selectfluor can react vigorously with reducing agents and strong bases. Despite these considerations, Selectfluor represents a significantly safer alternative to many traditional fluorinating agents like gaseous fluorine or HF-based systems. [3] [2]

Conclusion

The fluorodesilylation of allylsilanes using Selectfluor provides a robust, reliable, and selective method for the synthesis of allyl fluorides with predictable stereochemistry. This transition-metal-free approach offers exceptional functional group tolerance, operational simplicity, and scalability that make it particularly valuable for pharmaceutical applications and complex molecule synthesis. The resulting this compound products serve as versatile intermediates for further elaboration, enabling access to diverse fluorinated architectures that are increasingly important in modern drug discovery and materials science. As the demand for fluorinated compounds continues to grow across various scientific disciplines, this methodology represents an important tool in the synthetic chemist's repertoire for the selective introduction of fluorine into organic molecules.

References

Application Notes: Pd-Catalyzed Allylic Alkylation of Cyclic gem-Difluorinated Carbonates

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This protocol outlines the procedure for the Pd-catalyzed allylic alkylation of cyclic gem-difluorinated carbonates with carbon nucleophiles. The reaction leverages a reversal of regioselectivity induced by the fluorine atoms to exclusively generate γ-substitution products, which are valuable 2-fluorinated allylic scaffolds [1].

Background: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. This method provides efficient access to 3',3'-difluoro-4',5'-unsaturated carbocyclic nucleoside analogues (CNAs), which exhibit greater metabolic stability and lipophilicity compared to their non-fluorinated counterparts, potentially leading to improved in vivo half-life and cell permeability [1].

The key innovation is the control over regioselectivity. While non-fluorinated substrates typically yield α-substitution products, the strong electron-withdrawing effect of the gem-difluoromethylene group in the cyclic π-allyl palladium intermediate creates a higher density of positive charge at the γ-carbon. This electronically drives nucleophilic attack to that position, overriding steric factors [1].


Experimental Protocol

Reagents and Materials
  • Substrate: Cyclic gem-difluorinated allylic carbonate (e.g., compound 1 or 4 from the literature [1])
  • Nucleophile: Sodium dimethyl malonate (pre-formed) or other stabilized carbon nucleophiles
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Solvent: Anhydrous Tetrahydrofuran (THF)
  • Reaction Atmosphere: Inert gas (e.g., Argon or Nitrogen)
Equipment
  • Schlenk flask or a round-bottom flask with rubber septum
  • Magnetic stirrer and stir bar
  • Heating bath or mantle
  • Syringes for air-sensitive reagent transfer
  • Thin-Layer Chromatography (TLC) setup
  • Equipment for purification (e.g., Flash Chromatography System)
Step-by-Step Procedure
  • Reaction Setup: In an argon-glovebox, charge a flame-dried Schlenk tube with Pd(PPh₃)₄ (5.0 mol %). Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon-vacuum line.
  • Dissolution of Substrate: Under a positive flow of argon, add anhydrous THF (0.1 M concentration relative to substrate) via syringe. Quickly add the gem-difluorinated allylic carbonate substrate (1.0 equiv) to the Schlenk tube.
  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes to activate the catalyst.
  • Nucleophile Addition: Add the pre-formed sodium dimethyl malonate (1.5 equiv) to the reaction mixture in one portion.
  • Alkylation Reaction: Heat the reaction mixture to 60°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
  • Reaction Work-up: After completion (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure γ-substituted 2-fluoroallylic product.
Analytical Data
  • Yield: The reaction typically provides good to excellent yields (70-90%) of the γ-substitution product [1].
  • Regioselectivity: Exclusive formation of the γ-substitution product (>99:1 γ:α) [1].
  • Stereoselectivity: The reaction proceeds with high Z-selectivity for acyclic systems [2].

The table below summarizes key quantitative data from the literature for this transformation:

Substrate Nucleophile Product Yield (%) Regioselectivity (γ:α)
Carbonate 1 [1] 3-Benzoyluracil γ-Substitution product 2 Good >99:1
Carbonate 1 [1] 3-Benzoylthymine γ-Substitution product 3 Good >99:1
Carbonate 4 [1] 3-Benzoylthymine γ-Substitution product 5 Good >99:1
gem-Difluorinated Cyclopropanes [2] Amines, Ethers, Esters 2-Fluoroallylic Scaffolds High High (Z-selective)

Mechanism and Workflow

The following diagram illustrates the mechanistic pathway and the experimental workflow for this reaction, highlighting the key regioselectivity-determining step.

FluorinatedAlkylation cluster_mechanism Mechanistic Pathway cluster_protocol Experimental Workflow Substrate Cyclic gem-Difluorinated Carbonate OxidativeAddition Oxidative Addition & Decarboxylation Substrate->OxidativeAddition PiAllylComplex Symmetric π-Allyl Pd Complex OxidativeAddition->PiAllylComplex Start Charge Reactor with Pd(PPh₃)₄ Catalyst NuAttack Nucleophilic Attack (Regioselectivity) PiAllylComplex->NuAttack GammaProduct γ-Substitution Product (Exclusive) NuAttack->GammaProduct At γ-Carbon AddSolvent Add Anhydrous THF Start->AddSolvent AddSubstrate Add Fluorinated Substrate AddSolvent->AddSubstrate Activate Stir at RT for 5 min AddSubstrate->Activate AddNucleophile Add Nucleophile Activate->AddNucleophile React Heat to 60°C for 4-12h AddNucleophile->React Workup Work-up and Purification React->Workup FinalProduct Pure γ-Substituted Product Workup->FinalProduct

Diagram 1: Mechanism and experimental workflow for the regioselective Pd-catalyzed allylic alkylation. The mechanism shows the formation of a symmetric π-allyl Pd complex, where electronic effects from the CF₂ group direct nucleophilic attack exclusively to the γ-carbon [1]. The experimental workflow outlines the key practical steps.


Key Technical Insights

  • Regioselectivity Control: The exclusive γ-selectivity is attributed to the strong electron-withdrawing effect of the gem-difluoromethylene group. While the π-allyl palladium intermediate is structurally symmetric, NMR and X-ray crystallography show that the CF₂ group makes the γ-carbon more electron-deficient, making it the preferred site for nucleophilic attack, even though it is more sterically hindered [1].
  • Substrate Scope: This methodology is applicable to a range of stabilized carbon nucleophiles (like malonates) and heteroatom nucleophiles, providing access to diverse 2-fluorinated allylic amines, ethers, and esters [2] [1].
  • Catalyst Considerations: Pd(PPh₃)₄ is commonly used, but other Pd(0) catalysts with different ligands can influence the reaction rate and compatibility with other functional groups.

References

Allylic Substitution Reactions with Fluorinated Carbanions: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Concepts

Allylic substitution reactions represent a powerful class of organic transformations where a substituent at an allylic position (the carbon atom adjacent to a carbon-carbon double bond) is replaced by a nucleophile [1] [2]. The significance of this reaction is greatly enhanced when employing fluorinated carbanions, as it provides a direct and efficient method for introducing fluorine-containing groups into organic molecules. The resulting organofluorine compounds are of immense importance in pharmaceutical, agrochemical, and materials science due to the profound effects of fluorine on a molecule's metabolic stability, lipophilicity, and bioactivity [3].

The core principle that makes allylic substitution feasible is the resonance stabilization of the reaction intermediate. When the leaving group departs from the allylic carbon, it generates an allylic carbocation that is stabilized through resonance with the adjacent π-bond, delocalizing the positive charge across two carbon atoms [1] [2]. This resonance effect significantly lowers the energy of the transition state and intermediate, facilitating the reaction. Fluorinated carbanions, despite being relatively stable due to the electron-withdrawing nature of fluorine, can act as competent nucleophiles under the appropriate conditions, often facilitated by transition metal catalysts or specific solvent systems that enhance their reactivity [3].

Reaction Setup and General Considerations

Equipment and Material Preparation
  • Reaction Vessels: Standard oven-dried glassware for air-sensitive reactions, including round-bottom flasks and Schlenk tubes.
  • Atmosphere Control: Inert atmosphere (argon or nitrogen) is crucial for reactions involving organometallic reagents. This is maintained using a Schlenk line or glovebox.
  • Heating and Stirring: Magnetic stirring and controlled heating (oil bath, heating mantle).
  • Solvent Drying: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are typically used as received from commercial suppliers. Anhydrous solvents (e.g., THF, DMF, DMSO) should be dispensed from a solvent purification system or distilled over appropriate drying agents.
  • Reagent Handling: Fluorinated nucleophiles and catalysts should be stored and handled under an inert atmosphere to prevent decomposition.
Core Components and Their Roles

Table 1: Core Components for Allylic Substitution with Fluorinated Nucleophiles

Component Purpose & Role Common Variants & Notes
Fluorinated Nucleophile Introduces the F-containing group; the attacking species. RF-SiR3, RF-Cu, RF-Zn; Stabilized anions (e.g., from 1,3-dicarbonyls) [3].
Allylic Electrophile The substrate bearing the leaving group (X) at the allylic position. Allylic alcohols, acetates, carbonates, halides (Cl, Br) [4] [3].
Catalyst System Activates the electrophile and facilitates transmetalation/coupling. Pd(0), Cu(I/II), Ni(II) complexes; Ligands critical for selectivity [3] [5].
Solvent/Promoter Medium for the reaction; can stabilize ionic intermediates. HFIP, TFE (for metal-free reactions); DMF, THF, Dioxane (for metal-catalyzed) [4].
Base/Additive Scavenges acids, may generate the active nucleophilic species. Carbonates (K2CO3), phosphates, or fluorides (for silyl-based nucleophiles).

Detailed Experimental Protocols

Protocol 1: Metal-Free Substitution in Fluorinated Alcohols

This protocol is adapted from a method describing the direct use of allylic alcohols promoted by fluorinated solvents, suitable for a range of nitrogenated and carbon nucleophiles [4].

  • Objective: Direct substitution of allylic alcohols with trimethylsilylazide.
  • Reaction Mechanism Visualization:

MetalFreeProtocol start Allylic Alcohol Substrate solvent HFIP Solvent start->solvent Dissolve in intermediate Resonance-Stabilized Carbocation solvent->intermediate Promotes Ionization nucleophile Nucleophile (TMS-N3) nucleophile->intermediate Nucleophilic Attack product Allylic Substitution Product intermediate->product Forms New C-Nu Bond

  • Procedure:

    • In an argon-filled glovebox, charge a 10 mL Schlenk flask with a magnetic stir bar.
    • Add the allylic alcohol substrate (1.0 mmol) to the flask, followed by anhydrous HFIP (4.0 mL).
    • Cool the mixture to 0°C (ice-water bath) and add trimethylsilylazide (TMS-N₃, 1.2 mmol) dropwise via microsyringe.
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
    • Monitor reaction completion by TLC or GC-MS.
    • Upon completion, concentrate the mixture under reduced pressure.
    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure allylic azide product.
  • Key Notes:

    • HFIP acts as a strong hydrogen-bond donor, promoting the ionization of the allylic alcohol to form a carbocationic intermediate stabilized by resonance [4].
    • This method is applicable to various other silylated nucleophiles (e.g., allyltrimethylsilane, trimethylsilylphenylacetylene) and soft carbon nucleophiles like 1,3-dicarbonyl compounds.
    • The reaction can be run at elevated temperatures (up to 70°C) for less reactive substrates.
Protocol 2: Palladium-Catalyzed Allylic Alkylation

This protocol exemplifies a transition-metal catalyzed approach, which is highly effective for a wide range of stabilized fluorinated nucleophiles and provides excellent control over regioselectivity [3] [5].

  • Objective: Coupling of an allylic acetate with a fluorinated 1,3-diketone.
  • Reaction Mechanism Visualization:

PdCatalyzedCycle Pd0 Pd(0)Lₙ Catalyst complex1 η³-Allyl-Pd(II) Complex Pd0->complex1 Oxidative Addition product_node Substitution Product complex1->product_node Nucleophilic Attack (Transmetalation for Rf-M) nucleophile_node Fluorinated Carbanion nucleophile_node->complex1 product_node->Pd0 Reductive Elimination (Regenerates Catalyst)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (2.5 mol% Pd, 0.025 mmol) and a chiral phosphoramidite ligand (e.g., (R,R)-L, 0.11 mmol) to a 25 mL Schlenk tube. Add dry THF (5 mL) and stir for 15 minutes to pre-form the active catalyst.
    • In a separate vial, prepare the nucleophile by adding Cs₂CO₃ (1.5 mmol) to a solution of the fluorinated 1,3-diketone (1.2 mmol) in dry THF (2 mL). Stir for 10 minutes.
    • Transfer the solution of the nucleophile to the Schlenk tube containing the catalyst.
    • Add the allylic acetate substrate (1.0 mmol) to the reaction mixture.
    • Seal the Schlenk tube, remove it from the glovebox, and stir the reaction at 25°C for 24 hours.
    • Quench the reaction by adding a saturated aqueous NH₄Cl solution (10 mL).
    • Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
    • Purify the crude product by flash chromatography to afford the enantiomerically enriched allylic substitution product.
  • Key Notes:

    • The choice of ligand is critical for achieving high enantioselectivity and controlling the regioselectivity (branched vs. linear product) [3] [5].
    • The base (Cs₂CO₃) generates the enolate form of the 1,3-diketone, which is the active nucleophile.
    • This methodology can be extended to other stabilized fluorinated nucleophiles like sulfones and nitriles.

Data Presentation and Analysis

Scope of Fluorinated Nucleophiles

The table below summarizes different classes of fluorinated nucleophiles successfully employed in allylic substitution reactions, based on recent literature [3].

Table 2: Scope and Performance of Fluorinated Nucleophiles in Allylic Substitution

Nucleophile Class Specific Example(s) Typical Yields (%) Catalyst System / Conditions Key Applications / Notes
Silicon Reagents RF-SiMe3 70 - 95 Pd(0) with appropriate ligands; TBAF or fluoride activation may be needed. Broad functional group tolerance; used for trifluoromethylation [3].
Copper Reagents RF-Cu(CN)ZnI 60 - 90 Stoichiometric or catalytic Cu; often generated in situ from RF-I and Zn/CuI. Good for primary and secondary alkyl-RF chains; less sensitive to air than Zn reagents [3].
Zinc Reagents RF-ZnX 65 - 92 Ni(dppe)Cl₂ or similar complexes; mild conditions. Useful for cross-coupling with alkyl halides; compatible with various allylic electrophiles [3] [5].
Stabilized Carbanions CF₃-containing 1,3-diketones, sulfones 75 - 95 Base (e.g., Cs₂CO₃) with or without Pd/Cu catalysts. High yields under mild, often metal-free conditions (e.g., in HFIP) [4].
Troubleshooting and Optimization Guide

Table 3: Common Experimental Challenges and Solutions

Problem Potential Cause Recommended Solution
Low Conversion Inefficient catalyst system; unstable nucleophile; low reactivity of electrophile. Screen different catalyst/ligand pairs (e.g., switch from Pd to Ni). Increase reaction temperature. Ensure nucleophile is fresh and properly stored.
Poor Regioselectivity Incorrect ligand choice; inherent substrate bias. Employ ligands that favor branched or linear selectivity (e.g., small-bite-angle diphosphines for branched products) [3].
Low Enantioselectivity Non-optimal chiral ligand; impure reagents; incorrect temperature. Screen chiral ligands (e.g., phosphoramidites, TADDOLs). Ensure reactions are set up under inert atmosphere. Lowering temperature can often improve ee.
Formation of Side Products Decomposition of nucleophile; isomerization of the double bond; over-reaction. Use milder conditions. Shorten reaction time. Employ a more selective catalyst system. Purify reagents to remove acidic/protic impurities.

Applications in Drug Development

The integration of fluorinated groups via allylic substitution is a strategic tool in modern medicinal chemistry. The ability to install CF₃, CF₂H, and other fluorinated alkyl groups at sp³ carbon centers allows for the fine-tuning of drug candidate properties [3]. Specifically, this chemistry enables:

  • Metabolic Blocking: Replacing a C-H bond with a C-CF₃ bond at metabolically labile allylic sites can shut down oxidative metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles and longer half-lives.
  • Modulation of Lipophilicity: While often increasing logP, fluorine incorporation can also influence membrane permeability and bioavailability. The allylic substitution provides a vector to explore structure-activity relationships (SAR) around this critical parameter.
  • Construction of Complex Targets: The reaction is used in the synthesis of fluorinated analogues of natural products and in the late-stage functionalization of complex molecules, providing efficient access to novel chemical space for biological screening.

Conclusion

Allylic substitution with fluorinated carbanions is a versatile and robust methodology for the efficient formation of C(sp³)-CF bonds. The availability of both metal-free (using HFIP) and transition-metal-catalyzed protocols allows researchers to choose the optimal conditions based on substrate compatibility, required selectivity, and cost. The detailed protocols and troubleshooting guides provided herein serve as a practical starting point for researchers in drug development and related fields to leverage this powerful reaction for the synthesis of valuable fluorinated building blocks and target molecules.

References

Comprehensive Application Notes and Protocols: Tsuji-Trost Reaction with Allyl Fluoride Substrates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allyl Fluorides in Tsuji-Trost Chemistry

The Tsuji-Trost reaction, also known as allylic alkylation, represents one of the most versatile palladium-catalyzed transformations in synthetic organic chemistry, enabling the formation of C-C and C-heteroatom bonds through nucleophilic substitution of allylic substrates. While traditional Tsuji-Trost reactions commonly employ allylic acetates, carbonates, or halides like chlorides and bromides as electrophiles, the use of allylic fluorides has remained largely unexplored until relatively recently due to the strong C-F bond and poor leaving group ability of fluoride. However, growing evidence demonstrates that allylic fluorides are indeed viable substrates under specific catalytic conditions, opening new avenues for synthetic methodology and selective fluorination strategies in medicinal chemistry and drug development.

The investigation into allylic fluorides for Tsuji-Trost reactions has gained momentum as researchers recognize the potential of incorporating fluorine atoms into complex molecular architectures. Fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity in pharmaceutical compounds, making efficient fluorination methodologies highly valuable. This application note provides a comprehensive overview of the current state-of-the-art in Tsuji-Trost reactions employing allyl fluoride substrates, including detailed experimental protocols, mechanistic insights, and practical applications for researchers and scientists in drug development.

Fundamental Reactivity and Mechanistic Aspects

Comparative Reactivity of Allylic Leaving Groups

The reactivity of allylic fluorides in palladium-catalyzed substitutions positions them uniquely within the spectrum of commonly used leaving groups. Systematic investigations have revealed the following relative reactivity trend:

OCO₂Me > OBz >> F >> OAc [1]

This established reactivity order indicates that allylic fluorides demonstrate significantly lower reactivity compared to esters like benzoates (OBz) and carbonates (OCO₂Me), yet interestingly, they surpass acetates (OAc) in responsiveness to palladium catalysis. This counterintuitive position—where the poorer leaving group fluoride outperforms acetate—suggests a potentially distinct mechanistic pathway operates for allylic fluorides compared to conventional Tsuji-Trost substrates.

Mechanistic Considerations for this compound Substrates

The Tsuji-Trost reaction typically proceeds through a catalytic cycle involving oxidative addition of palladium(0) to the allylic substrate, forming a π-allyl palladium complex, followed by nucleophilic attack. For standard substrates, this process typically occurs with double inversion, resulting in overall retention of configuration. However, evidence suggests that the stereochemical outcome with allylic fluorides may diverge from this classic pathway [1].

The diagram below illustrates the catalytic cycle and key mechanistic features:

G cluster_0 This compound Specifics Pd0 Pd(0) Catalyst OxidativeAdd Oxidative Addition Pd0->OxidativeAdd Coordinates to alkene πAllyl π-Allyl Pd(II) Complex OxidativeAdd->πAllyl Fluoride expulsion NuAttack Nucleophilic Attack πAllyl->NuAttack With inversion Product Substitution Product NuAttack->Product Forms new bond Product->Pd0 Catalyst regeneration AllylF This compound Substrate AllylF->OxidativeAdd F Weak Leaving Group Stereochemistry Non-classical Stereochemical Path F->Stereochemistry NuSelectivity Nucleophile-Dependent Regioselectivity Stereochemistry->NuSelectivity

The mechanistic pathway for allylic fluorides exhibits several distinctive features:

  • Oxidative Addition Challenges: The strong C-F bond (approximately 116 kcal/mol) creates a significant kinetic barrier for oxidative addition compared to other allylic halides (C-Cl: 78 kcal/mol; C-Br: 65 kcal/mol). This necessitates carefully optimized catalytic systems to achieve productive catalysis.

  • π-Allyl Palladium Complex Formation: Despite the kinetic challenges, once formed, the π-allyl palladium complex displays characteristic reactivity patterns. Recent advances have enabled the isolation and characterization of (2-fluoroallyl)palladium complexes, including both neutral chloride dimers and cationic triflate complexes stabilized by phosphine ligands such as PPh₃ or SPhos [2].

  • Nucleophilic Attack Selectivity: The regiochemical outcome of nucleophilic attack on unsymmetrical allylic fluoride derivatives follows predictable patterns based on the nature of the nucleophile, with soft nucleophiles preferentially attacking the less substituted position and hard nucleophiles favoring the more substituted position.

Table 1: Comparison of Allylic Leaving Groups in Tsuji-Trost Reactions

Leaving Group Relative Reactivity Typical Conditions Advantages Limitations
Fluoride (F) Low Elevated temperatures, Optimized catalyst Unique stereochemical pathway, Fluorine incorporation Requires specialized catalysts, Limited scope
Acetate (OAc) Moderate Mild conditions, Weak base Widely applicable, Commercial availability Competitive elimination
Benzoate (OBz) High Mild conditions Broad nucleophile compatibility May require protecting groups
Carbonate (OCO₂Me) Very High Mild conditions, CO₂ byproduct Atom-economical, Neutral conditions Gas formation in closed systems

Experimental Protocols and Methodologies

General Considerations for Allylic Fluoride Chemistry

Safety Considerations:

  • Standard palladium handling procedures should be followed, using appropriate personal protective equipment
  • Although allylic fluorides are generally less toxic than other allylic halides, adequate ventilation is recommended
  • Solvent disposal should follow institutional guidelines for heavy metal contamination

Material Preparation:

  • Allylic fluoride substrates can be synthesized through various methods, including nucleophilic fluorination of corresponding alcohols or halides, or via transition-metal-catalyzed C-F bond formation
  • Palladium precursors: Pd₂(dba)₃, Pd(PPh₃)₄, or [Pd(allyl)Cl]₂ are commonly employed
  • Ligands: Both monodentate (PPh₃) and bidentate (dppe, BINAP) phosphines have shown efficacy
  • Bases: Mild bases such as carbonates (Cs₂CO₃, K₂CO₃) are typically employed to avoid decomposition
Detailed Procedure: Model Tsuji-Trost Reaction with this compound

Protocol for the Allylation of Dimethyl Malonate with Cinnamyl Fluoride [1] [2]

Reagents:

  • Cinnamyl fluoride (1.0 equiv, 0.5 mmol)
  • Dimethyl malonate (1.2 equiv, 0.6 mmol)
  • Pd₂(dba)₃ (2.5 mol% Pd)
  • PPh₃ (10 mol%)
  • Cs₂CO₃ (1.5 equiv, 0.75 mmol)
  • Anhydrous THF (5 mL)

Procedure:

  • In an inert atmosphere glove box, charge a 25 mL Schlenk flask with Pd₂(dba)₃ (11.5 mg, 0.0125 mmol) and PPh₃ (13.1 mg, 0.05 mmol)
  • Add anhydrous THF (5 mL) and stir the mixture for 15 minutes to form the active catalytic species
  • Sequentially add cinnamyl fluoride (62 mg, 0.5 mmol), dimethyl malonate (79 mg, 0.6 mmol), and finally Cs₂CO₃ (244 mg, 0.75 mmol)
  • Seal the reaction vessel, remove from the glove box, and heat at 65°C with vigorous stirring
  • Monitor reaction progress by TLC or GC-MS. Typical reaction time is 12-24 hours
  • Upon completion, cool the reaction mixture to room temperature and filter through a short plug of silica gel, washing with ethyl acetate (3 × 10 mL)
  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the desired allylated malonate

Expected Results:

  • Isolated yield: 60-75%
  • Characterization: ¹H NMR should show the characteristic alkene signals of the allylated product
  • The regioselectivity is typically >20:1 in favor of the linear product
Specialized Protocol: 2-Fluoroallylation Using Isolated π-(2-Fluoroallyl)palladium Complexes

Procedure for Nucleophilic Attack on Pre-formed π-(2-Fluoroallyl)palladium Complexes [2]

Reagents:

  • Isolated π-(2-fluoroallyl)palladium complex (1.0 equiv, 0.1 mmol)
  • Nucleophile (1.5 equiv, 0.15 mmol)
  • Anhydrous solvent (DMF or THF, 2 mL)

Procedure:

  • In an inert atmosphere glove box, weigh the isolated π-(2-fluoroallyl)palladium complex (0.1 mmol) into a reaction vial
  • Add anhydrous solvent (2 mL) and cool the solution to 0°C
  • Slowly add the nucleophile (0.15 mmol) as a solution in the same solvent
  • Gradually warm the reaction mixture to room temperature and stir for 2-4 hours
  • Quench the reaction with saturated aqueous NH₄Cl solution (5 mL)
  • Extract with ethyl acetate (3 × 5 mL), dry the combined organic layers over MgSO₄, filter, and concentrate
  • Purify the residue by flash chromatography

Key Findings:

  • The chemoselectivity of nucleophilic attack strongly depends on both the "hardness" of the nucleophile and the ligand type on palladium
  • O-nucleophiles (carboxylates, phenoxides) typically yield linear products with high regioselectivity
  • C-nucleophiles (malonates, enolates) show variable selectivity depending on the ligand electronics
  • N-nucleophiles (amines, amides) generally provide good yields with both aromatic and aliphatic variants

Table 2: Optimization Parameters for Allylic Fluoride Tsuji-Trost Reactions

Parameter Screening Range Optimal Conditions Impact on Yield
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄, [Pd(allyl)Cl]₂ Pd₂(dba)₃ High impact (0→75%)
Ligand PPh₃, BINAP, DPPE, SPhos PPh₃ or BINAP Moderate impact
Ligand Loading 5-20 mol% 10 mol% Moderate impact
Base Cs₂CO₃, K₂CO₃, Et₃N, iPr₂NEt Cs₂CO₃ High impact
Solvent THF, DMF, DMSO, Toluene THF or DMF Moderate impact
Temperature 25-80°C 65°C High impact
Reaction Time 2-48 hours 12-24 hours Time-dependent yield

Emerging Applications and Advanced Developments

Recent Advances in Fluorinated Substrates

The exploration of allylic fluorides in Tsuji-Trost chemistry has expanded to include more complex fluorinated architectures. Recent studies have demonstrated the feasibility of 2-fluoroallylic derivatives as competent substrates, providing access to valuable fluorinated building blocks for medicinal chemistry [2]. The π-(2-fluoroallyl)palladium complexes isolated in these studies represent important mechanistic intermediates that offer insights into the subtle reactivity differences between fluorinated and non-fluorinated analogues.

The development of asymmetric variants of the Tsuji-Trost reaction with allylic fluorides remains challenging but represents a promising frontier. While established chiral ligands like BINAP and Trost's ligands have shown efficacy in traditional asymmetric allylic alkylations, their application to fluoride substrates requires further optimization to achieve high enantioselectivity.

Green Chemistry Approaches and Sustainability

Recent advances in Tsuji-Trost methodology have emphasized sustainable protocols, including:

  • Mechanochemical approaches using ball milling technology that enable solvent-free reactions with exceptionally low catalyst loadings (0.5 mol%) [3]
  • Employment of nontoxic allylating agents such as allyl trimethylammonium salts, which release only gaseous trimethylamine as a byproduct [3]
  • Aqueous reaction media that eliminate the need for hazardous organic solvents while maintaining high efficiency [4]

These sustainable approaches demonstrate particular utility for late-stage functionalization of complex bioactive molecules, where functional group tolerance and mild conditions are paramount.

Synthetic Utility in Complex Molecule Construction

The unique reactivity profile of allylic fluorides offers distinct advantages in multistep syntheses:

  • Orthogonal reactivity compared to traditional leaving groups enables sequential functionalization strategies
  • The fluorine atom can serve as a valuable synthetic handle for further transformations or as a metabolic stabilizer in bioactive targets
  • Stereochemical divergence from classical pathways provides opportunities for controlling absolute configuration in chiral synthesis

The workflow below illustrates a strategic approach to employing allylic fluorides in complex synthesis:

G Start Substrate Design Fluorine Positioning Step1 Catalyst Optimization Ligand Screening Start->Step1 Step2 Reaction Conditions Temperature/Solvent/Base Step1->Step2 Step3 Nucleophile Incorporation C, O, N, S-based Step2->Step3 Step4 Product Elaboration Further Functionalization Step3->Step4 App1 Pharmaceutical Intermediates Metabolic Stability Step4->App1 App2 Natural Product Synthesis Stereocontrol Step4->App2 App3 Materials Science Fluorinated Polymers Step4->App3

Troubleshooting and Technical Guidance

Common Challenges and Solutions

Table 3: Troubleshooting Guide for Allylic Fluoride Tsuji-Trost Reactions

Problem Potential Causes Solutions
No reaction Insufficient catalyst activity Increase catalyst loading to 5 mol% Pd; Try alternative Pd sources (Pd₂(dba)₃); Extend reaction time to 24-48 hours
Low yield Competing side reactions Ensure anhydrous conditions; Lower reaction temperature to 40°C; Use slower addition of nucleophile
Poor regioselectivity Incorrect ligand choice Switch to bulkier ligands (BINAP); Adjust electronic properties of ligands; Screen alternative solvents
Decomposition of starting material Base too strong Switch from Cs₂CO₃ to K₂CO₃ or Et₃N; Lower base equivalents to 1.1 equiv
Catalyst precipitation Ligand dissociation Increase ligand loading to 15-20 mol%; Use bidentate ligands for improved stability
Analytical Considerations

Monitoring Reaction Progress:

  • Standard TLC conditions (SiO₂, hexanes/EtOAc) typically suffice for routine monitoring
  • For fluorinated compounds, ¹⁹F NMR spectroscopy provides a valuable diagnostic tool (δ -180 to -220 ppm for allylic fluorides)
  • GC-MS or LC-MS methods should be established to detect volatile byproducts or decomposition

Product Characterization:

  • ¹H NMR: Characteristic alkene signals and loss of allylic F coupling patterns
  • ¹⁹F NMR: Disappearance of starting material signal and appearance of new fluorine environments in products
  • MS: Molecular ion confirmation and isotopic patterns
  • Elemental analysis: Particularly valuable for new compound classes

Conclusion and Future Perspectives

The utilization of allylic fluorides in Tsuji-Trost reactions represents an emerging frontier with significant potential for expanding synthetic methodology. While challenges remain in terms of reactivity and selectivity control, continued catalyst development and mechanistic understanding promise to unlock new applications in pharmaceutical synthesis and materials science. The protocols outlined in this application note provide researchers with a solid foundation for exploring this underexploited reaction class, with opportunities for innovation in asymmetric catalysis, green chemistry, and complex molecule synthesis.

The unique stereochemical pathways and growing emphasis on fluorine incorporation in bioactive molecules position allylic fluoride Tsuji-Trost chemistry as a valuable addition to the synthetic toolbox. Future developments will likely focus on expanding substrate scope, improving enantioselectivity through novel ligand design, and developing continuous flow processes to enhance safety and efficiency.

References and Further Reading

  • Bobrova, A. Yu. et al. (2020). (2-Fluoroallyl)palladium complexes as intermediates in Pd-catalyzed Tsuji-Trost 2-fluoroallylations: Synthesis and reactivity. Journal of Fluorine Chemistry, 236, 109553. [2]

  • Menges, J. et al. (2020). Kinetics of Palladium(0)-Allyl Interactions in the Tsuji-Trost Reaction, derived from Single-Molecule Fluorescence Microscopy. ChemCatChem, 12. [5]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96, 395-422. [6]

  • Palladium-catalyzed substitution of allylic fluorides. (2009). Angewandte Chemie International Edition, 48(7), 1296-1299. [1]

  • Green protocols for Tsuji–Trost allylation: an overview. (2022). Progress in Sustainable Chemistry, 2(1), 1-15. [4]

  • Solvent-free, mechanochemical protocol for palladium-catalyzed Tsuji–Trost allylation. (2023). Angewandte Chemie International Edition, 63(1), e202314637. [3]

  • Enantioselective Heck/Tsuji−Trost reaction of flexible vinylic halides with 1,3-dienes. (2025). Nature Communications, 16, 930. [7]

  • Tsuji–Trost Reaction. (2011). In Wikipedia. https://en.wikipedia.org/wiki/Tsuji%E2%80%93Trost_reaction [6]

  • Tsuji-Trost Allylation. (2018). In ScienceDirect Topics. https://www.sciencedirect.com/topics/chemistry/tsuji-trost-allylation [8]

  • Tsuji-Trost Reaction. (2008). Organic Chemistry Portal. https://www.organic-chemistry.org/namedreactions/tsuji-trost-reaction.shtm [9]

References

Introduction to Allyl Fluorides in Late-Stage Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Incorporating fluorine atoms or fluorinated groups into complex molecules is a powerful strategy in modern drug discovery and development. Allyl fluorides serve as versatile electrophilic coupling partners for constructing new carbon-carbon bonds at the late stages of a synthesis [1]. This approach allows medicinal chemists to rapidly generate diverse analogues of lead compounds without the need for de novo synthesis.

The table below summarizes the core reaction types for allyl fluoride functionalization.

Reaction Type Key Reagent/Catalyst Principal Product Key Advantage
C(sp2)-C(sp3) Cross-Coupling Diarylzinc reagents [2] Alkyl arene Broad substrate scope (1o, 2o, 3o, benzylic fluorides); avoids β-hydride elimination
Metal-Free Allylic Fluorination Selectfluor [3] Allylic fluoride Transition-metal-free; good to excellent yields from styrenes
Palladium-Catalyzed Allylic Fluorination Pd(0) catalyst / Coordinated fluoride source [4] Allylic fluoride Direct incorporation of fluoride via allylic substitution

Chemical Mechanisms and Workflows

Mechanism of C-C Cross-Coupling with Organozincs

This method involves a heterolytic (ionic) mechanism [2]:

  • Fluoride Abstraction: The fluorophilic diarylzinc reagent coordinates with the this compound substrate.
  • Ion Pair Formation: This coordination facilitates heterolytic cleavage of the C-F bond, generating a short-lived, solvent-caged carbocation-fluorozincate ion pair.
  • Aryl Transfer: The aryl group from the zincate rapidly transfers to the carbocation within the ion pair, forming the new C-C bond.
  • Stabilization: The formation of a stable Zn-F bond provides the thermodynamic driving force for the reaction.

The following diagram illustrates this catalytic cycle and reaction workflow:

cluster_workflow C-C Cross-Coupling Workflow cluster_mechanism Key Mechanistic Step: Ion Pair Formation Start This compound Substrate R1 1. Reaction Setup Start->R1  + Diarylzinc R2 2. C-F Bond Activation & Ion Pair Formation R1->R2 Non-coordinating solvent, 40-70°C R3 3. Aryl Transfer & C-C Bond Formation R2->R3 Short-lived carbocation R4 4. Quench & Workup R3->R4  Zn-F byproduct End Functionalized Product R4->End AlkylF Alkyl-F IP Short-Lived Carbocation- Fluorozincate Ion Pair AlkylF->IP Coordination & Heterolytic C-F Cleavage ZnAr2 ZnAr2 ZnAr2->IP

Mechanism of Metal-Free Allylic Fluorination

The metal-free conversion of styrenes to allylic fluorides using Selectfluor proceeds via a distinct mechanism [3]:

  • Electrophilic Addition: Selectfluor adds across the styrene's double bond, forming a benzylic carbocation intermediate (INT-I).
  • Deprotonation: A base abstracts a proton from the C1 carbon adjacent to the cation in a single step (TS-IV), directly yielding the allylic fluoride product. Computational studies confirm this direct deprotonation path is favored over a multi-step rearrangement [3].

Experimental Protocols

Protocol 1: C(sp2)-C(sp3) Cross-Coupling of an this compound with Diphenylzinc

Reference Reaction: Adapted from Nature Communications 2024, 15, 1866 [2].

Materials:

  • Substrate: this compound (e.g., 2-fluorobut-3-enyl benzoate).
  • Reagent: Diphenylzinc (Ph₂Zn), 1.0 equivalent.
  • Solvent: Anhydrous α,α,α-trifluorotoluene (PhCF₃).
  • Equipment: Nitrogen-filled glovebox, sealed reaction vial, heating block.

Procedure:

  • Setup: Inside a glovebox, weigh the this compound substrate (0.1 mmol) and Ph₂Zn (0.1 mmol) into a 2 mL reaction vial.
  • Reaction: Add anhydrous PhCF₃ (1.0 mL) to the vial. Seal the vial with a PTFE-lined cap.
  • Heating: Remove the vial from the glovebox and heat with stirring at 60-70 °C for 18 hours.
  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (1 mL).
  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 2 mL). Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Analysis: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the functionalized product.

Notes:

  • This protocol is applicable to primary, secondary, and tertiary allylic fluorides.
  • The reaction tolerates various functional groups, including esters and amides.
  • Competing HF elimination is minimized under these optimized conditions [2].
Protocol 2: Metal-Free Synthesis of an this compound from a Styrene

Reference Reaction: Based on computational and experimental studies [3].

Materials:

  • Substrate: Styrene derivative (e.g., α-methyl styrene).
  • Reagent: Selectfluor (1.2 equivalents).
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).
  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet.

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the styrene substrate (0.2 mmol) and anhydrous DMF (2 mL) under a nitrogen atmosphere.
  • Reaction: Add Selectfluor (0.24 mmol) in one portion to the stirring solution.
  • Stirring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until completion (typically 1-4 hours).
  • Work-up: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 × 5 mL).
  • Wash: Wash the combined organic extracts with brine (10 mL), then dry over anhydrous Na₂SO₄.
  • Analysis: Concentrate and purify the crude product by flash chromatography to obtain the allylic fluoride.

Notes:

  • DMF is the preferred solvent as computational studies show it significantly stabilizes the key deprotonation transition state (TS-IV) compared to polar protic solvents like methanol [3].
  • The reaction proceeds via a carbocation intermediate; therefore, the stereochemistry of the starting alkene is not retained.

Key Considerations for Reaction Design

  • Advantages of the Organozinc Method: The cross-coupling approach is highly valuable for directly constructing complex carbon skeletons from stable C-F bonds. It is mechanistically distinct from radical pathways and effectively suppresses common side reactions like β-hydride elimination and hydrodefluorination [2].
  • Complementary Approaches: Palladium-catalyzed allylic fluorination provides a direct route to allyl fluorides from allylic precursors other than fluorides, using specially coordinated fluoride sources to overcome the low nucleophilicity of fluoride ions [4].
  • Stability & Handling: Linear allyl fluorides can be less stable than their branched isomers and may be prone to elimination, especially when an electron-withdrawing group is present [1] [4]. Always store these compounds cold and use freshly purified materials.

Conclusion

Allyl fluorides are emerging as practical and versatile handles for late-stage functionalization. The protocols outlined herein provide synthetic chemists with powerful tools to either synthesize allyl fluorides from alkenes or functionalize them to form new C–C bonds. These methods enable the rapid diversification of complex molecules, facilitating the exploration of structure-activity relationships in drug discovery campaigns.

References

Comprehensive Application Notes and Protocols: Preparation of Fluorinated Analogs via Allyl Fluoride Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorinated Compounds in Pharmaceutical Development

The strategic incorporation of fluorine atoms and fluorinated functional groups into organic molecules represents one of the most significant approaches in modern medicinal chemistry and drug development. Fluorine's unique properties—including its high electronegativity (3.98 Pauling scale), relatively small atomic radius (1.47 Å), and the exceptional strength of carbon-fluorine bonds (approximately 130 kcal·mol⁻¹)—collectively enable the modulation of key molecular characteristics critical to pharmaceutical efficacy. These characteristics include metabolic stability, membrane permeability, and target binding affinity [1] [2] [3]. Approximately 20% of all commercialized pharmaceuticals now contain fluorine, including blockbuster drugs across numerous therapeutic classes such as antidepressants (Prozac), antibiotics (fluoroquinolones), corticosteroids (fludrocortisone), and anticancer agents [1] [2]. The continued importance of fluorine in drug discovery is further evidenced by the 60 fluorinated drugs approved by the U.S. Food and Drug Administration between 2016 and 2022 alone [1].

Allyl fluoride derivatives serve as particularly valuable intermediates in the synthesis of fluorinated analogs due to their dual functionality: the fluorine atom provides a point for strategic interaction with biological targets, while the allylic system offers versatile reactivity for further structural elaboration. The allylic fluoride moiety acts as a strategic handle for constructing complex fluorinated architectures through various catalytic processes, including transition metal catalysis, organocatalysis, and radical fluorination pathways [4] [5]. This application note provides detailed experimental protocols for the preparation of fluorinated analogs via this compound chemistry, specifically designed for researchers and drug development professionals seeking to implement these methods in their synthetic and medicinal chemistry programs.

Table 1: Key Properties and Impacts of Fluorine Incorporation in Pharmaceutical Compounds

Property Value/Effect Pharmaceutical Impact
Atomic radius 1.47 Å (vs 1.20 Å for H) Minimal steric perturbation when replacing H
Electronegativity 3.98 (highest of all elements) Enhanced binding interactions, reduced basicity of adjacent amines
C-F bond strength ~130 kcal·mol⁻¹ Improved metabolic stability
Lipophilicity Increased logP Enhanced membrane permeability
Prevalence in drugs ~20% of all pharmaceuticals Widespread utility across therapeutic classes

Synthetic Methods for this compound Preparation and Utilization

Electrophilic Fluorination Reagents and Approaches

Electrophilic fluorination represents one of the most direct and reliable methods for introducing fluorine atoms into organic molecules, particularly at allylic positions. Among the various electrophilic fluorinating agents developed, N-fluorobenzensulfonimide (NFSI) has emerged as a particularly valuable reagent due to its exceptional stability, commercial availability, and moderate reactivity profile that enables high functional group tolerance [6]. The mechanism of electrophilic fluorination typically involves the initial generation of a cationic intermediate through alkene activation, followed by nucleophilic attack by fluoride or fluorine-delivering reagents. This pathway has been extensively studied using density functional theory (DFT) calculations, particularly for reactions between styrenes and Selectfluor, revealing a stepwise mechanism with manageable energy barriers [7].

Protocol 1: Direct Allylic Fluorination of Alkenes Using Selectfluor

  • Reagents: Alkene substrate (1.0 equiv), Selectfluor (1.2 equiv), acetonitrile (anhydrous), sodium bicarbonate, ethyl acetate, hexanes, magnesium sulfate
  • Equipment: Round-bottom flask (25 mL), magnetic stirrer, nitrogen inlet, syringe/septum, TLC plates, silica gel column
  • Procedure:
    • Charge the round-bottom flask with Selectfluor (212 mg, 0.6 mmol) under nitrogen atmosphere
    • Add anhydrous acetonitrile (5 mL) and stir to dissolve
    • Cool the mixture to 0°C using an ice bath
    • Slowly add the alkene substrate (0.5 mmol) dissolved in anhydrous acetonitrile (2 mL) via syringe over 5 minutes
    • Remove the ice bath and allow the reaction to warm to room temperature
    • Stir the reaction mixture for 12-18 hours, monitoring by TLC
    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (5 mL)
    • Extract with ethyl acetate (3 × 10 mL)
    • Combine the organic extracts and dry over magnesium sulfate
    • Filter and concentrate under reduced pressure
    • Purify the crude product by silica gel chromatography (ethyl acetate/hexanes gradient)
  • Note: For acid-sensitive substrates, replace sodium bicarbonate with solid sodium carbonate for quenching [7].
Transition Metal-Catalyzed Allylic Fluorination

Transition metal catalysis has revolutionized allylic fluorination by enabling asymmetric induction and enhancing regioselectivity. Palladium and iridium complexes have demonstrated particular utility in these transformations. A notable example is the iridium-catalyzed allylic fluorination of trichloroacetimidates, which proceeds with complete regioselectivity and high yields at room temperature under ambient air [5]. This method is especially valuable for the incorporation of radioactive fluorine-18 for PET imaging applications, with reactions using [18F]KF·Kryptofix achieving 18F-incorporation in just 10 minutes—a critical advantage given the short 110-minute half-life of 18F [5].

Protocol 2: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates

  • Reagents: Allylic trichloroacetimidate (1.0 equiv), [Ir(cod)Cl]₂ (2 mol%), (R)-Segphos (4.4 mol%), Et₃N·3HF (3.0 equiv), toluene (anhydrous)
  • Equipment: Schlenk flask, magnetic stirrer, heating mantle, nitrogen/vacuum manifold
  • Procedure:
    • In a glove box, charge the Schlenk flask with [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol) and (R)-Segphos (6.4 mg, 0.011 mmol)
    • Add anhydrous toluene (2 mL) and stir at room temperature for 30 minutes to generate the active catalyst
    • Add the allylic trichloroacetimidate (0.25 mmol) dissolved in anhydrous toluene (1 mL)
    • Add Et₃N·3HF (120 μL, 0.75 mmol) slowly via microsyringe
    • Seal the Schlenk flask and remove from the glove box
    • Stir the reaction at room temperature for 4 hours under nitrogen
    • Monitor reaction progress by TLC or LC-MS
    • Upon completion, dilute with ethyl acetate (10 mL)
    • Wash with water (5 mL) and brine (5 mL)
    • Dry the organic layer over sodium sulfate, filter, and concentrate
    • Purify by silica gel chromatography [5]

Table 2: Comparison of Allylic Fluorination Methods

Method Reagents/Conditions Key Advantages Limitations Typical Yield
Electrophilic fluorination Selectfluor/NFSI, CH₃CN, rt Simple setup, broad substrate scope Limited stereocontrol, possible overfluorination 50-85%
Metal-catalyzed Ir/Pd complexes, ligands, mild base High regioselectivity, enantioselectivity possible Catalyst cost, sensitivity to air/water 70-95%
Organocatalytic Chiral Lewis bases, THF, 48h Metal-free, high enantioselectivity Longer reaction times, specialized catalysts 60-80%
Photochemical Photosensitizer, visible light, mild conditions Late-stage functionalization, radical mechanisms Specialized equipment, optimization required 40-75%
Organocatalytic Asymmetric Approaches

Organocatalytic methods have emerged as powerful metal-free alternatives for asymmetric allylic fluorination. A recent breakthrough demonstrates the use of chiral Lewis base catalysts (e.g., (DHQD)₂PHAL) in the allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters [4]. This transformation leverages the unique properties of fluoride as a leaving group, enabling the catalytic generation of reactive α-boryl carbanion species through a desilylative activation pathway. The protocol allows the construction of homoallylic benzylated organoboronates bearing two contiguous stereocenters with excellent regio-, diastereo-, and enantiocontrol [4].

G Start Reaction Setup Step1 Catalyst Activation (DHQD)₂PHAL in THF Start->Step1 Nitrogen atmosphere Step2 Nucleophile Activation Fluoride-assisted desilylation Step1->Step2 Add this compound and α-silyl benzylboronic ester Step3 Ion Pair Formation Ammonium-α-boryl carbanion Step2->Step3 Generate nucleophile Step4 C-C Bond Formation Stereoselective coupling Step3->Step4 48h at optimized concentration Step5 Workup Aqueous quench, extraction Step4->Step5 Reaction complete Step6 Purification Flash chromatography Step5->Step6 Isolate crude product End Homoallylic Boronate 2 contiguous stereocenters Step6->End Separate diastereomers

Figure 1: Organocatalytic Allylic Benzylborylation Workflow

Separation and Analysis of Fluorinated Analogs

HPLC Method Development for Fluorinated Compounds

The separation of fluorinated analogs from their non-fluorinated counterparts presents unique challenges due to the subtle yet significant changes in physicochemical properties imparted by fluorine substitution. The distinct "fluorophilicity" of fluorinated compounds enables their selective separation using both fluorocarbon-modified stationary phases and fluorinated mobile phase additives [8] [9]. Research has demonstrated that when hydrocarbon eluents are used, fluorocarbon columns provide better separation of fluorinated amino acids or oligopeptides from their non-fluorinated counterparts; conversely, when fluorocarbon eluents are used, hydrocarbon columns provide superior separation [8]. This reciprocal relationship highlights the importance of stationary phase and mobile phase optimization in HPLC method development for fluorinated compounds.

Protocol 3: HPLC Separation of Fluorinated Analogs Using Fluorinated Stationary Phases

  • Equipment: HPLC system with UV detector, fluorinated column (e.g., Fluofix, FluoroSep-RP), hydrocarbon column (e.g., C18) for comparison
  • Mobile Phase Preparation:
    • Hydrocarbon eluent: Ethanol-water or isopropanol-water gradients
    • Fluorocarbon eluent: Trifluoroethanol (TFE)-water or hexafluoroisopropanol (HFIP)-water gradients
    • Filter all mobile phases through 0.45 μm membrane and degass before use
  • Analytical Procedure:
    • Condition both fluorinated and hydrocarbon columns with starting mobile phase composition for 30 minutes
    • Prepare analyte solutions in appropriate solvent (0.5-1.0 mg/mL)
    • Inject 10 μL of sample and run with a gradient of 10-90% organic modifier over 30 minutes
    • Monitor separation at appropriate wavelength (typically 210-254 nm)
    • Compare retention times (tR) between fluorinated and non-fluorinated analogs
    • Calculate separation efficiency using resolution (Rs) and selectivity (α) factors
  • Temperature Studies:
    • Perform separations at temperatures ranging from 5°C to 60°C in 5°C increments
    • Plot ΔtR (tR_fluorinated - tR_nonfluorinated) versus temperature
    • Identify optimal temperature for maximum separation [8] [9]
Strategic Considerations for Method Development

The separation behavior of fluorinated compounds differs significantly between aromatic and aliphatic fluorocarbons. Aromatic fluorocarbons (e.g., C₆H₅ → C₆H₄F substitution) exhibit more dramatic retention shifts compared to aliphatic fluorocarbons (CH₃ → CF₃ substitution) when switching between hydrocarbon and fluorocarbon eluents [8]. This distinction is particularly important when separating complex mixtures containing multiple fluorinated analogs. Additionally, temperature exerts varying effects on separation efficiency—while lower temperatures generally enhance selectivity for most fluorinated compounds, some systems show improved separation at elevated temperatures [8].

Table 3: HPLC Method Development for Fluorinated Compound Separation

Condition Aromatic Fluorocarbons Aliphatic Fluorocarbons Hydrocarbon Controls
F-column with H-eluent Moderate separation (ΔtR = +3-6 min) Good separation (ΔtR = +7-22 min) Good separation (ΔtR = +9-14 min)
H-column with F-eluent Elution order reversal (ΔtR = -2-4 min) Moderate separation (ΔtR = +5-15 min) Enhanced separation (ΔtR = +12-18 min)
Temperature effect Strong temperature dependency Moderate temperature dependency Minimal temperature dependency
Optimal temperature range 15-35°C 25-45°C 30-50°C

Pharmaceutical Applications and Case Studies

Clinical Applications of Fluorinated Pharmaceuticals

Fluorinated compounds have demonstrated tremendous success across diverse therapeutic areas, with recent FDA approvals highlighting their continued importance in drug development. Between 2016 and 2022, the FDA approved 60 fluorinated drugs spanning various classes, including heterocyclic cores (pyrrole, pyrazole, imidazole, triazole, pyridine) appended with either F-18 or F-19, as well as fluorinated oligonucleotides [1]. Notable examples include Flortaucipir F-18, a small lipophilic tracer used in PET imaging for Alzheimer's disease diagnosis, and Fluciclovine F-18, a synthetic amino acid that detects upregulated amino acid transport in prostate cancer [1]. These clinical applications underscore the importance of robust synthetic methods for preparing fluorinated analogs, including those leveraging this compound chemistry.

Protocol 4: Late-Stage Fluorination of Complex Molecules for SAR Studies

  • Objective: Introduce fluorine at allylic positions of advanced intermediates to study structure-activity relationships
  • Reagents: Advanced intermediate (1.0 equiv), NFSI or Selectfluor (1.1-1.5 equiv), catalyst (if needed), appropriate solvent
  • Equipment: Schlenk tube, magnetic stirrer, nitrogen/vacuum manifold
  • Screening Approach:
    • Set up parallel reactions in small Schlenk tubes under nitrogen
    • Vary fluorinating reagent (NFSI, Selectfluor, NFOBS)
    • Screen catalysts (Pd, Ir, organocatalysts) for asymmetric induction
    • Evaluate solvents (CH₃CN, THF, DCM, DMSO) for optimal solubility and reactivity
    • Assess temperature (0°C, rt, 40°C) and reaction time (2-24 h)
    • Monitor by LC-MS until complete conversion or no further improvement
  • Workup and Purification:
    • Quench reaction with saturated NaHCO₃ or Na₂S₂O₃ solution
    • Extract with appropriate organic solvent (EtOAc, DCM, Et₂O)
    • Dry combined organic layers over Na₂SO₄ or MgSO₄
    • Concentrate under reduced pressure
    • Purify by flash chromatography or preparative HPLC
    • Characterize by ¹H NMR, ¹⁹F NMR, HRMS, and [α]D for chiral compounds
  • SAR Evaluation:
    • Assess key pharmacological properties (potency, selectivity, metabolic stability)
    • Compare with non-fluorinated analog and previously synthesized derivatives
    • Utilize results to guide further synthetic optimization [6] [1] [3]
Novel Fluorinated Scaffolds and Their Therapeutic Potential

Recent advances in this compound chemistry have enabled access to previously inaccessible fluorinated heterocycles with promising pharmaceutical potential. A groundbreaking 2025 study reported a copper-catalyzed difluorocarbene insertion into epoxides to produce α,α-difluoro-oxetanes—a prized class of heterocyclic compounds that had largely eluded synthetic preparation despite their promising combined attributes of small-ring heterocycles and fluorine [10]. This method addresses the limitations of traditional approaches, which often lead to complications such as ring rupture, defluorination, and other undesired side reactions. The resulting fluorinated oxetanes demonstrate favorable lipophilicity and metabolic stability profiles, supporting their potential as valuable drug scaffolds [10].

G Substrate Pharmaceutical Substrate Method1 Electrophilic Fluorination (NFSI/Selectfluor) Substrate->Method1 Method2 Metal-Catalyzed Fluorination (Pd/Ir complexes) Substrate->Method2 Method3 Organocatalytic Fluorination (Chiral Lewis bases) Substrate->Method3 Method4 Carbene Insertion (Cu catalyst) Substrate->Method4 Product1 Allylic Fluoride Intermediate Method1->Product1 Method2->Product1 Method3->Product1 Product2 α,α-Difluoro-oxetane Novel scaffold Method4->Product2 Evaluation Pharmaceutical Evaluation Product1->Evaluation Product2->Evaluation App1 CNS Drugs Enhanced blood-brain barrier penetration Evaluation->App1 App2 Anticancer Agents Improved metabolic stability Evaluation->App2 App3 Antibiotics Enhanced target binding Evaluation->App3 App4 PET Tracers F-18 labeling for imaging Evaluation->App4

Figure 2: Pharmaceutical Applications of Fluorinated Analogs

Conclusions and Future Outlook

The strategic application of this compound chemistry provides medicinal chemists and drug development professionals with powerful tools for preparing fluorinated analogs with enhanced pharmaceutical properties. The protocols detailed in this application note—spanning electrophilic fluorination, transition metal-catalyzed approaches, and organocatalytic methods—offer robust and versatile strategies for incorporating fluorine atoms at allylic positions with control over regio- and stereochemistry. When combined with specialized separation techniques using fluorinated stationary phases and eluents, these methods enable the efficient preparation and purification of fluorinated analogs for comprehensive structure-activity relationship studies.

Looking forward, several emerging trends promise to further expand the utility of this compound chemistry in pharmaceutical development. These include photocatalytic fluorination methods that enable C-H fluorination under mild conditions [3], flow chemistry approaches for improved safety and scalability of fluorination reactions, and computational-guided fluorination to predict optimal fluorination sites for target engagement and metabolic stability [7]. Additionally, the continued development of novel fluorinated building blocks such as α,α-difluoro-oxetanes [10] provides access to underexplored chemical space with significant potential for drug discovery. As these methods mature and integrate with automated synthesis and purification platforms, the preparation of fluorinated analogs via this compound chemistry will become increasingly efficient and accessible, further cementing fluorine's crucial role in modern pharmaceutical development.

References

overcoming fluoride elimination in allyl fluoride reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Overcoming Fluoride Elimination

Fluoride elimination is a common side reaction that can consume your alkyl fluoride starting material and reduce the yield of the desired product. The table below summarizes the problem, its root cause, and the general strategy to overcome it.

Problem Root Cause Solution Strategy
Fluoride Elimination (e.g., formation of alkenes or hydrodefluorination) [1] [2] Strong bases, high temperatures, or acidic protons (β-hydrogens) can promote HF elimination or reduction pathways [1] [2]. Use a heterolytic ionic pathway with highly fluorophilic reagents (e.g., organozincates) that provide a strong thermodynamic driving force (Zn-F bond formation) for productive functionalization over elimination [2].

Proven Experimental Protocols

The following method, derived from a recent Nature Communications paper, has been shown to effectively suppress common elimination side reactions.

Protocol: C(sp²)-C(sp³) Cross-Coupling of Alkyl Fluorides via Organozincates [2]

This method is compatible with primary, secondary, and tertiary alkyl fluorides, as well as benzylic and propargylic fluorides.

1. Reaction Setup

  • Reaction Vessel: Flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar).
  • Alkyl Fluoride: 1.0 equivalent.
  • Solvent: Anhydrous trifluorotoluene (PhCF₃).
  • Reagent: Diphenylzinc (Ph₂Zn), 1.0 equivalent.
  • Conditions: Heat reaction mixture to 40–70 °C with stirring. Reaction time is typically 18 hours.

2. Critical Parameters for Success

  • Solvent Choice: The use of a non-coordinating solvent (like PhCF₃) is crucial. It enhances the fluorophilicity (fluoride-binding ability) of the organozinc reagent, facilitating the key C–F bond cleavage step [2].
  • Temperature Control:
    • 40°C is sufficient for reactive substrates (e.g., tertiary fluorides).
    • 70°C is required for unactivated primary and secondary alkyl fluorides [2].
  • Reagent Purity: Ensure the organozinc reagent is fresh and high-purity to prevent deactivation.

3. Mechanism Overview This method works through a unique heterolytic mechanism, not a radical pathway. The highly fluorophilic diarylzinc reagent abstracts the fluoride ion, generating a short-lived carbocation that rapidly recombines with the organozincate counterion to form the new C–C bond. The stability of the resulting Zn-F bond provides a strong thermodynamic driving force [2].

Frequently Asked Questions (FAQs)

Q1: Can I use other organometallic reagents besides diphenylzinc? The demonstrated protocol specifically uses diarylzinc compounds. The study found that the fluorophilicity and the specific aggregation state of these reagents in non-coordinating solvents are key to the reaction's success. The applicability of other organometallics was not explored in the cited source and would require optimization [2].

Q2: My substrate has β-hydrogens. Will this method still work? Yes, this is a key advantage. The ionic mechanism of this specific reaction is designed to overcome the long-standing limitation of β-hydride elimination, which commonly plagues cross-couplings of alkyl halides with β-hydrogens. The rapid recombination of the ion pair outcompetes the elimination pathway [2].

Q3: Are there metal-free alternatives for allylic fluorination that avoid elimination? Yes, metal-free methods using electrophilic fluorination reagents like Selectfluor exist. These reactions proceed through a mechanism where the elimination step directly forms the desired allylic fluoride product, rather than decomposing it. The pathway involves a carbocation intermediate that undergoes selective deprotonation [3]. The following diagram illustrates the mechanism and optimization strategy.

G Start Alkene Substrate (e.g., Styrene) TS1 TS: F⁺ Addition Start->TS1 Electrophilic F Source (Selectfluor) INT1 Carbocation Intermediate TS2 TS: H⁺ Elimination (Product-Forming) INT1->TS2 Path a: Favored SI Side Products (e.g., Vinyl Fluoride) INT1->SI Path b: Unfavored High Energy Barrier TS1->INT1 P Allyl Fluoride Product TS2->P Opt1 Optimization 1: Use Polar Aprotic Solvent (DMF) Opt1->TS2 Opt2 Optimization 2: Avoid Polar Protic Solvents Opt2->TS2

Key Takeaways

To successfully suppress fluoride elimination in your reactions, focus on these core principles:

  • For Functionalization: Employ a heterolytic ionic pathway using highly fluorophilic reagents like diarylzinc compounds in non-coordinating solvents. This provides the thermodynamic driving force to overcome the strong C-F bond and outcompete elimination [2].
  • For Allylic Fluorination: Metal-free electrophilic fluorination can be highly effective. Ensure you use a polar aprotic solvent (like DMF) to stabilize the key transition state and steer the reaction toward the desired allylic fluoride product [3].

References

FAQ & Troubleshooting Guide: Preventing Beta-Hydride Elimination

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues you might encounter.

Q: What is beta-hydride elimination and why is it a problem in cross-coupling? A: Beta-hydride (β-hydride) elimination is a fundamental reaction in organometallic chemistry where a hydrogen atom on the beta-carbon (the carbon atom one position removed from the metal) is transferred to the metal center [1]. This often results in the formation of an unwanted alkene byproduct and the termination of the catalytic cycle, effectively degrading your desired alkyl metal intermediate before the crucial carbon-carbon bond can form [2] [1].

Q: What are the prerequisites for beta-hydride elimination to occur? A: For this reaction to proceed, two key conditions must typically be met [1]:

  • The metal complex must have an open coordination site to accommodate the transferring hydride.
  • The alkyl ligand bound to the metal must possess hydrogen atoms on its beta-carbon.

Q: What are the general strategies to prevent beta-hydride elimination? A: You can circumvent this problem by either modifying the reaction conditions to disfavor the elimination pathway or by using substrates that are inherently incapable of undergoing the reaction.

The table below summarizes the primary strategies and their rationales based on recent literature and fundamental principles [2] [1].

Strategy Method / Substrate Type Rationale & Key Details
Modify Reaction Conditions Use fluorophilic organozincates in noncoordinating solvents [2] Employs a heterolytic (ionic) mechanism via carbocation-organozincate ion pairs; driven by strong Zn-F bond formation as a thermodynamic sink, avoiding radical pathways prone to elimination [2].
Select Non-eliminable Substrates Use substrates lacking beta-hydrogens (e.g., neopentyl, aryl, trimethylsilylmethyl) [1] No hydrogen atom is available on the beta-carbon for transfer, physically preventing the reaction [1].
Use substrates that would yield an unstable alkene product [1] The reaction is thermodynamically unfavorable if the resulting alkene is highly strained or otherwise unstable [1].

Detailed Experimental Protocols

Here are specific methodologies you can implement in the lab.

Protocol 1: C–C Cross-Coupling via Organozincates

This protocol is based on a 2024 study demonstrating a general alkyl fluoride functionalization method that overcomes beta-hydride elimination [2].

  • Concept: Reciprocal activation of alkyl fluorides and diarylzinc compounds in noncoordinating solvents, leading to C–C bond formation via short-lived carbocation-fluorozincate ion pairs [2].
  • Key Advantage: Tolerates primary, secondary, and tertiary alkyl fluorides, including allylic and benzylic fluorides [2].
  • Procedure:
    • Reaction Setup: In an inert atmosphere glovebox, charge a reaction vial with the alkyl fluoride substrate (e.g., 0.20 mmol) and a stir bar.
    • Add Reagents: Add diphenylzinc (e.g., 0.24 mmol) and anhydrous trifluorotoluene (e.g., 0.1 M concentration) [2].
    • Heating: Cap the vial, remove it from the glovebox, and heat the reaction mixture at 60–70 °C with stirring. Monitor reaction progress by TLC or GC-MS.
    • Work-up: After completion (typically 18 hours), cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
    • Extraction & Purification: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
Protocol 2: Redox-Triggered Carbonyl Allylation with Fluorinated Alcohols

This protocol uses fluorinated alcohols as stable aldehyde equivalents, leveraging a ruthenium-catalyzed system where beta-hydride elimination is pushed to its energetic limit [3].

  • Concept: Stable fluorinated alcohols undergo ruthenium-catalyzed transfer hydrogenation with allenes. The slow beta-hydride elimination from the fluorinated alkoxide is part of the designed catalytic cycle, generating the carbonyl partner in situ without accumulating unstable intermediates [3].
  • Procedure:
    • Catalyst Preparation: In a Schlenk flask under nitrogen, generate the active ruthenium(II) catalyst in situ from commercially available HClRu(CO)(PPh₃)₃ and the ligand dippf (bis(diisopropylphosphino)ferrocene) in anhydrous THF [3].
    • Reaction: Add the fluorinated alcohol (e.g., 2-fluoroethanol) and the 1,1-disubstituted allene to the catalyst solution.
    • Heating: Heat the reaction mixture at 75 °C for an extended period (longer times are required for fluorinated vs. non-fluorinated alcohols) [3].
    • Monitoring & Purification: Monitor the reaction by TLC or NMR. Upon completion, purify the homoallylic alcohol product directly, often with high diastereoselectivity [3].

Workflow for Method Selection

The following diagram illustrates the decision-making process for choosing the right strategy.

G Start Start: Plan Reaction with Allyl Fluoride Q1 Primary Goal? Start->Q1 A1 Direct C-C Cross-Coupling Q1->A1 C-C Bond Formation A2 Use Alcohol as Carbonyl Equivalent Q1->A2 Build Complex Molecules P1 Protocol 1: Organozincate Method A1->P1 P2 Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation A2->P2 C1 Key Consideration: Avoid radical pathways. Use noncoordinating solvents. P1->C1 C2 Key Consideration: Ideal for unstable aldehydes. Slow for polyfluorinated alcohols. P2->C2

Key Practical Considerations

  • Substrate Design is Primary: The most robust way to prevent beta-hydride elimination is to design your substrate without beta-hydrogens wherever synthetically feasible [1].
  • Mechanistic Understanding: The organozincate method [2] is mechanistically distinct from traditional cross-couplings. It is not a transition-metal-catalyzed process and does not involve radical intermediates, which is key to its success.
  • Solvent Effects: The use of a noncoordinating solvent like trifluorotoluene in the organozincate method is crucial to maintain the reactivity and fluorophilicity of the zinc species [2].

References

controlling regioselectivity in allylic fluorination

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Key Findings & Troubleshooting Tips Primary Reference
How can I control E/Z selectivity in acyclic systems? The presence of a gem-dimethyl group on the allylsilane substrate drastically improves stereochemical outcome, favoring the E-isomer with >20:1 selectivity. Avoid substrates with primary alcohol groups, as they can lead to side products and poor selectivity. [1] [1]
How do I achieve high diastereoselectivity with chiral substrates? Use (E)-allylsilanes with a silylated stereogenic centre. Electrophilic fluorination proceeds with efficient anti approach of the fluorinating reagent, leading to very high transfer of chirality (d.r. >20:1 has been reported). [1] [1]
Can the ligand choice in Pd-catalysis reverse regioselectivity? Yes, for decarboxylative allylation of α,α-difluoroketones. Using the bulky, electron-rich t-BuBrettPhos ligand favors linear products, while the smaller, more electron-deficient PhXPhos ligand provides highly branched products. This ligand control is unique to the α,α-difluorinated system. [2] [2]
What is the mechanism of metal-free allylic fluorination? DFT studies indicate the reaction proceeds via a carbocation intermediate. The desired allylic fluoride product forms through a single-step deprotonation pathway, which is more favorable than a multi-step pathway that would form a vinyl fluoride. [3] [3]

Experimental Protocols

Here are detailed methodologies for two key regioselective allylic fluorination approaches.

Stereoselective Fluorination of (E)-Allylsilanes [1]

This method provides access to alkenes with bis-allylic stereocenters via electrophilic fluorodesilylation.

  • Reaction Setup: Perform reactions at room temperature in anhydrous acetonitrile.
  • Reagents:
    • Substrate: (E)-Allylsilane (±)-1a-i (1.0 equiv)
    • Fluorinating Agent: Selectfluor (1.5 equiv)
    • Base: Sodium bicarbonate (NaHCO₃, 1.0 equiv)
  • Procedure:
    • Charge a flame-dried flask with the allylsilane substrate and NaHCO₃.
    • Add anhydrous acetonitrile under an inert atmosphere.
    • Add Selectfluor in one portion.
    • Stir the reaction mixture at room temperature until completion (monitor by TLC or NMR).
    • Upon completion, dilute the mixture with water and extract with ethyl acetate.
    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product (allylic fluoride 2a-i) by flash column chromatography.
  • Key Note: The stereoselectivity is highly dependent on the substrate structure. Allylsilanes featuring a gem-dimethyl group provide excellent E-selectivity (>20:1).
Ligand-Controlled Regiodivergent Allylation of α,α-Difluoroketones [2]

This Pd-catalyzed protocol allows for selective synthesis of either linear or branched α-allyl-α,α-difluoroketones.

  • Reaction Setup: Conduct reactions in anhydrous 1,4-dioxane under an inert atmosphere.
  • General Reagents:
    • Substrate: α,α-Difluoroketone 4a-j or 7a-f (1.0 equiv)
    • Catalyst: Palladium acetate (Pd(OAc)₂)
    • Ligand: Either t-BuBrettPhos (for linear products) or PhXPhos (for branched products)
  • Procedure for Linear Products (Catalyst System A):
    • Use Pd(OAc)₂ (3.0 mol%) and t-BuBrettPhos (6.0 mol%).
    • Use a 0.50 M concentration of substrate in 1,4-dioxane.
      • Heat the reaction mixture to 60 °C for 20-24 hours.
  • Procedure for Branched Products (Catalyst System B):
    • Use Pd(OAc)₂ (2.5 mol%) and PhXPhos (5.0 mol%).
    • Use a more dilute, 0.10 M concentration of substrate in 1,4-dioxane.
    • Heat the reaction mixture to 90 °C for 24 hours.
  • Work-up and Isolation: After completion, cool the reaction to room temperature. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired regioisomer.
  • Key Note: This unique ligand-controlled regioselectivity is enabled by the fluorination pattern of the substrate and does not work effectively with mono- or non-fluorinated analogs.

Workflow & Mechanism Overview

The following diagram illustrates the key mechanistic pathways for the metal-free, Selectfluor-mediated allylic fluorination, based on DFT studies [3]:

G R Alkene (e.g., Styrene) + Selectfluor TS1 Transition State (TS-I) R->TS1 F⁺ transfer INT1 Carbocation Intermediate (INT-I) TS1->INT1 TS4 Transition State (TS-IV) INT1->TS4 Preferred Path H⁺ abstraction (Ha) TS2 Transition State (TS-II) (High Energy Path) INT1->TS2 Alternative Path H⁺ abstraction (Hb) P Allylic Fluoride Product TS4->P INT2 Vinyl Fluoride (INT-II) TS2->INT2 TS3 Transition State (TS-III) (Very High Energy) INT2->TS3 Concerted rearrangement TS3->P

Key Practical Considerations

Based on the compiled research, here are some overarching principles to guide your experimental design:

  • Substrate Design is Crucial: Small structural changes, like incorporating gem-dimethyl groups or using chiral allylsilanes, can lead to dramatic improvements in stereocontrol. [1]
  • Ligands Dictate Regioselectivity in Pd-Catalysis: For challenging transformations like the allylation of hard enolates, careful ligand selection can not only improve yields but also completely reverse the inherent regioselectivity of the reaction. [2]
  • Understand the Mechanism for Troubleshooting: Knowing whether your reaction proceeds through a metal-free carbocation pathway [3] or involves a homobimetallic Pd-allyl mechanism [4] can help you diagnose issues like low selectivity or side-product formation.

References

optimizing functional group tolerance with allyl fluorides

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Allyl Fluoride Functionalization

The following table compares several advanced methods for conducting cross-coupling reactions with allyl fluorides while maintaining high functional group tolerance.

Methodology Key Reagent / Catalyst Reaction Conditions Tolerance & Notes Primary Application
Cryogenic C–F Functionalization [1] Fluorophilic organoaluminum compounds (e.g., Ph₃Al) -40°C to -78°C, 30-120 min Excellent tolerance: alkyl chlorides, bromides, iodides, aryl halides, esters, ethers, carbonyls, nitriles, nitro groups, and amides. Cross-coupling (arylation, alkylation) of unactivated alkyl fluorides.
Ion-Pair Cross-Coupling [2] Fluorophilic diarylzinc compounds (e.g., Ph₂Zn) 40°C to 70°C, 18 hours in non-coordinating solvents Tolerant of many functional groups; overcomes β-hydride elimination. C(sp²)-C(sp³) cross-coupling with unactivated alkyl fluorides.
Organocatalytic Allylic Alkylation [3] Chiral Lewis base (e.g., (DHQD)₂PHAL) & α-silyl benzylboronic esters Room temperature to 40°C, in THF Avoids strong bases; compatible with various aromatic and aliphatic groups. Asymmetric synthesis of homoallylic benzylboronates.
Organoselenium-Catalyzed Fluorination [4] Organoselenium catalyst & N-fluoro-2,4,6-trimethylpyridinium triflate (TMFP-OTf) Not specified Excellent functional group tolerance; TEMPO additive improves scope. Synthesis of allylic fluorides from alkenes.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with allyl fluorides.

Problem 1: Low Reactivity of the C–F Bond
  • Challenge: The C–F bond is highly stable, leading to low conversion in reactions.
  • Solution: Use strongly fluorophilic (fluoride-attracting) reagents.
    • Organoaluminum Reagents: Triphenylaluminum (Ph₃Al) can cleave C–F bonds even at low temperatures (-78°C to -40°C) by leveraging the thermodynamic driving force of forming a strong Al–F bond [1].
    • Diarylzinc Reagents: These reagents activate C–F bonds through a heterolytic mechanism, forming a carbocation-organozincate ion pair [2].
Problem 2: Poor Functional Group Tolerance
  • Challenge: Traditional methods for activating C-F bonds can damage other sensitive functional groups in the molecule.
  • Solution: Employ cryogenic conditions or specific catalytic systems.
    • Cryogenic Conditions: Conducting reactions at very low temperatures (-40°C to -78°C) with organoaluminum reagents can suppress side reactions, preserving functionalities like alkyl chlorides, bromides, esters, and nitriles [1].
    • Organocatalysis: Using chiral Lewis base catalysts allows for the generation of reactive intermediates without strong Brønsted or Lewis acids/bases, enabling compatibility with a wide range of functional groups [3].
Problem 3: Competing Side Reactions (β-Hydride Elimination, Isomerization, Hydrodefluorination)
  • Challenge: Common side reactions in metal-catalyzed processes can lead to reduced yields of the desired product.
  • Solution: Select methods with faster desired pathways and optimized conditions.
    • Ion-Pair Mechanism: The diarylzinc method proceeds via a short-lived carbocation-zincate ion pair, which enables fast aryl transfer before β-hydride elimination can occur [2].
    • Low-Temperature Control: Performing the organoaluminum-mediated coupling at -40°C successfully minimizes alkene formation (isomerization) to around 10% for primary halides [1].
Problem 4: Difficulty with Stereoselective Synthesis
  • Challenge: Achieving high enantiomeric or diastereomeric control in reactions with allyl fluorides.
  • Solution: Utilize asymmetric organocatalysis.
    • Dual Role of Fluoride: In the organocatalytic allylic alkylation, fluoride acts both as a leaving group and as an activator for the pronucleophile. This allows for the generation of an α-boryl carbanion, which couples with an electrophilic chiral ammonium intermediate to form products with two contiguous stereocenters with high regio- and enantiocontrol [3].

Example Experimental Workflow

The diagram below outlines a general workflow for troubleshooting and selecting an appropriate method when planning a reaction with allyl fluorides.

Start Start: Plan Reaction with this compound Q1 Is your goal to create a new C-C bond via cross-coupling? Start->Q1 Q2 Is the substrate an unactivated primary, secondary, or tertiary fluoride? Q1->Q2 Yes M4 Consider alternative methods (e.g., Pd-catalyzed, radical) Q1->M4 No Q3 Is preserving other halides or sensitive groups critical? Q2->Q3 Yes Q2->M4 No M1 Method: Cryogenic C–F Functionalization with Organoaluminum Reagents Q3->M1 Yes M2 Method: Ion-Pair Cross-Coupling with Diarylzinc Reagents Q3->M2 No Q4 Is stereoselective synthesis of primary importance? Q4->M1 No M3 Method: Organocatalytic Asymmetric Allylic Alkylation Q4->M3 Yes M1->Q4 M2->Q4

Key Technical Takeaways for Practitioners

  • Exploit Fluorophilicity: The core principle behind the most tolerant methods is using reagents (Al, Zn) that form very strong bonds with fluoride, providing the thermodynamic drive for selective C–F cleavage [1] [2].
  • Low Temperature is Key: For the broadest functional group compatibility, especially with unactivated alkyl fluorides, cryogenic organoaluminum chemistry is currently the most robust approach [1].
  • Embrace Fluoride's Dual Role: In catalysis, fluoride can be more than a leaving group; it can also activate pronucleophiles, enabling new, selective reaction pathways without strong bases [3].

References

reducing hydrodefluorination side reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common HDF side reactions? The most common side reactions are over-defluorination (removal of more fluorine atoms than desired) and functional group incompatibility, where the reducing agent attacks other sensitive parts of the molecule instead of, or in addition to, the C-F bond [1].

  • How can I prevent over-defluorination? You can prevent over-defluorination by carefully controlling the stoichiometry of the reductant and modulating the reaction temperature. Using milder, more selective catalytic systems, such as photocatalysis or specific metal complexes, can also provide excellent control to stop at the desired defluorination stage [2] [1].

  • Are there selective HDF methods for specific fluorine atoms? Yes, achieving site selectivity is a key focus of modern HDF research. Photocatalytic methods [3] [2] and nucleophilic attack with tuned hydride sources [1] have been shown to selectively target specific C-F bonds based on their electronic environment and steric accessibility.

Troubleshooting Guide

The table below summarizes common issues, their potential causes, and solutions based on recent methodologies.

Problem Possible Cause Suggested Solution
Over-defluorination Reductant is too strong or in excess; reaction time is too long [1]. Precisely control reductant stoichiometry (e.g., 1.0 equiv. NaBH4) [1]; use attenuated solvents like DME or THF to slow reaction rate [1].
Low Selectivity / Wrong Isomer Reaction conditions lack steric or electronic control. Employ a photocatalytic system (e.g., o-phosphinophenolate) for site-selective HDF via radical control [3] [2]; use transition-metal catalysts that selectively activate certain C-F bonds [4] [5].
Low Conversion / Slow Reaction Reductant is too weak; catalyst is inactive; light source is incorrect. Ensure a strong enough reductant (e.g., switch to DMSO to enhance NaBH4 reactivity) [1]; for photocatalysis, verify LED wavelength matches catalyst absorption (e.g., ~427 nm for o-phosphinophenolate) [2].
Substrate Decomposition Sensitive functional groups are incompatible with reaction conditions [1]. Protect vulnerable groups (e.g., use acetals instead of aldehydes) [1]; switch to a milder, more chemoselective method (e.g., NaBH4 in DMSO over LiAlH4) [1].
Catalyst Inefficiency Catalyst is not generating the active species; reaction components are inhibiting turnover. For photoredox catalysis, ensure essential additives like thiol HAT catalyst (e.g., 1-AdaSH) and a terminal reductant (e.g., formate) are present for catalyst regeneration [2].

Detailed Experimental Protocols

Here are detailed methodologies for two highly selective HDF approaches you can reference.

Protocol 1: Catalyst-Free HDF with NaBH₄ for Perfluoroarenes [1]

This method is prized for its simplicity, cost-effectiveness, and functional group tolerance.

  • Technical Overview: A nucleophilic aromatic substitution where hydride from NaBH₄ replaces a fluoride ion. Regioselectivity is governed by the electronic properties of the perfluoroarene ring.
  • Step-by-Step Procedure:
    • Setup: In a flame-dried vial, add the polyfluoroarene substrate (e.g., methyl pentafluorobenzoate, 1.0 equiv).
    • Solvent Addition: Add dry DMSO (0.1 M concentration relative to substrate).
    • Reductant Addition: Add sodium borohydride (NaBH₄, 1.0 equiv) in one portion at room temperature.
    • Reaction: Stir the reaction mixture at room temperature for 2 hours.
    • Work-up: Quench the reaction by careful addition of water. Extract the aqueous layer with ethyl acetate.
    • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography.
  • Key Note: The choice of DMSO as a solvent is critical, as it coordinates the sodium ion, enhancing the reactivity and selectivity of NaBH₄. Softer ethereal solvents like DME or THF can be used to slow the reaction if needed [1].
Protocol 2: Photocatalytic HDF of Trifluoromethyl Groups [2]

This protocol uses a phosphinophenolate catalyst for the selective reduction of -CF₃ groups to -CF₂H or -CFH₂ on amides, esters, and (hetero)arenes.

  • Technical Overview: A photoredox catalysis cycle where an excited-state catalyst reduces the -CF₃ substrate via single-electron transfer, leading to C-F cleavage. A thiol co-catalyst (HAT catalyst) donates a hydrogen atom to the generated radical.
  • Step-by-Step Procedure:
    • Setup: In an oven-dried reaction vial, combine the trifluoromethylated substrate (1.0 equiv), alkene (if performing defluoroalkylation, 2.0 equiv), o-phosphinophenolate catalyst (PO1, 5 mol%), 1-adamatanethiol (1-AdaSH, 20 mol%), and cesium formate (CsHCO₂, 2.0 equiv).
    • Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
    • Solvent Addition: Add dry dimethylformamide (DMF, 0.1 M).
    • Irradiation: Seal the vial and irradiate the reaction mixture with a blue Kessil LED (427 nm, emission FWHM ~20 nm) while stirring at room temperature for 16-24 hours.
    • Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy.
    • Work-up: Dilute the reaction mixture with ethyl acetate and wash with brine.
    • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.
    • Purification: Purify the residue by flash column chromatography.
  • Key Note: The ortho-phosphino group on the phenol catalyst is essential. It redshifts light absorption, facilitates electron transfer, and stabilizes radical intermediates, making the catalysis possible [2].

Systematic Troubleshooting Workflow

When you encounter an issue, follow this logical decision tree to diagnose and resolve the problem.

Start Start: HDF Side Reaction Issue Q1 Is the main problem over-defluorination or wrong isomer formation? Start->Q1 LowConv Is the main problem low conversion or slow reaction? Q1->LowConv No Q2 Are you using a strong, unselective reductant (e.g., LiAlH₄)? Q1->Q2 Yes Q4 Is the reductant strength or catalyst activity sufficient? LowConv->Q4 Yes FGIssue Is the main problem substrate decomposition? LowConv->FGIssue No Soln1 Switch to a selective system. Consider: • NaBH₄ in DMSO [1] • Photocatalysis [2] Q2->Soln1 Yes Q3 Is your method providing enough electronic/steric control? Q2->Q3 No Soln2 Employ a controlled catalyst. • Use a transition-metal complex [4] [5] • Use a photocatalytic system [3] [2] Q3->Soln2 No CheckParams Fine-tune general parameters. Q3->CheckParams Yes Soln5 Adjust key variables: • Reduce reagent stoichiometry [1] • Lower temperature [1] • Change solvent [1] • Confirm essential additives [2] CheckParams->Soln5 Q4->CheckParams Yes Soln3 Optimize reaction strength. • For NaBH₄: Use DMSO over THF [1] • For photocatalysis: Verify light wavelength [2] Q4->Soln3 No FGIssue->CheckParams No Q5 Are sensitive functional groups (e.g., aldehydes) present? FGIssue->Q5 Yes Soln4 Protect vulnerable groups or use milder conditions. • Use acetals/ketals [1] • Use NaBH₄ over stronger reagents [1] Q5->Soln4 Yes

References

improving enantioselectivity in asymmetric allylic fluorination

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Enantioselectivity

Here are common challenges and solutions compiled from recent studies:

Problem Area Specific Issue Possible Cause Proposed Solution Key Reference
Catalyst System Low ee with Ir-catalysis for 1,2-disubstituted substrates High barrier for C–O ionization; endergonic π-allyl formation Switch to a chiral diene-ligated Rhodium (Rh) catalyst. [1]
Low ee with nucleophilic F- sources (e.g., Py·HF) Reagent unsuitable for the desired reaction pathway Use BF₃·Et₂O with a chiral iodine catalyst for aminofluorination. [2]
Substrate & Reaction Pathway Poor enantiocontrol with 1,2-disubstituted allylic electrophiles Uncontrolled syn/anti π-allyl intermediate population; background reactions Employ a Dynamic Kinetic Asymmetric Transformation (DYKAT). Use Morita-Baylis-Hillman (MBH) substrates with a Rh catalyst. [1]
Overman rearrangement outcompetes fluorination Electron-withdrawing group at C2 makes C–O bond breaking less facile Use a more reactive Rhodium (Rh) catalyst instead of Iridium (Ir). [1]
Stereochemical Control Poor E/Z or syn/anti diastereoselectivity Inefficient transfer of chirality from starting material Use (E)-allylsilanes with a gem-dimethyl group and Selectfluor for electrophilic fluorination. [3]

Detailed Experimental Protocols

Protocol 1: Rh-Catalyzed DYKAT for 1,2-Disubstituted Allylic Fluorides

This method is highly effective for challenging substrates and proceeds via a Dynamic Kinetic Asymmetric Transformation (DYKAT) [1].

  • Key Reagents: Racemic MBH trichloroacetimidate substrate, Et₃N·3HF (fluoride source), [Rh(COD)Cl]₂ catalyst, chiral diene ligand.
  • Procedure:
    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon glovebox).
    • Dissolve the MBH substrate, [Rh(COD)Cl]₂, and chiral diene ligand in an anhydrous solvent.
    • Add Et₃N·3HF to initiate the reaction.
    • Monitor reaction completion by TLC or NMR.
    • Purify the product, typically obtaining good yields and high branched selectivity (b:l >99:1) [1].
  • Critical Factors for Success:
    • The chiral diene ligand is crucial for high enantioselectivity.
    • Et₃N·3HF serves as both fluoride source and base.
    • Computational studies indicate this DYKAT is feasible because isomerization of π-allyl complexes is faster than fluoride addition [1].
Protocol 2: Electrophilic Fluorination of Chiral Allylsilanes

This method uses electrophilic fluorination for diastereoselective synthesis [3].

  • Key Reagents: Chiral (E)-allylsilane substrate, Selectfluor, NaHCO₃, anhydrous acetonitrile.
  • Procedure:
    • Combine the allylsilane and NaHCO₃ in anhydrous CH₃CN.
    • Add Selectfluor (1.5 equiv) and stir at room temperature.
    • High diastereoselectivity is achieved with substrates containing gem-dimethyl groups [3].
  • Mechanistic Insight: The reaction proceeds via an anti approach of the fluorinating agent relative to the silyl group, enabling efficient chirality transfer [3].

Mechanistic Insights and Workflows

Understanding the reaction mechanism is key to troubleshooting. Below is a workflow for the Rh-catalyzed DYKAT process.

DYKAT_Workflow Start Racemic MBH Substrate A Ionization by Rh Catalyst Start->A B Form π-Allyl Intermediates A->B C syn π-allyl Complex (Slightly Favored) B->C D anti π-allyl Complex B->D E Fast π-σ-π Isomerization C->E Rate: Fast D->E Rate: Fast F Nucleophilic Attack by F⁻ E->F Rate: Slower G Enantioenriched 1,2-Disubstituted Allylic Fluoride F->G

This diagram illustrates the DYKAT process where two enantiomers of the starting material interconvert rapidly relative to the product-forming step, allowing high enantioselectivity from a racemic mixture [1].

Catalyst Selection Guide

Selecting the right catalyst is fundamental. The diagram below outlines the decision process.

Catalyst_Selection Start Allylic Fluorination Goal A Substrate Type? Start->A B 1,2-Disubstituted Allylic Electrophile A->B C Monosubstituted Allylic Electrophile A->C D N-cinnamylbenzamide (for aminofluorination) A->D E Chiral Diene-Ligated Rhodium (Rh) & Et₃N·3HF B->E F Iridium (Ir) Catalyst & Et₃N·3HF C->F G Chiral Iodine Catalyst (CIC) & BF₃·Et₂O D->G H Key Outcome: DYKAT High Enantioselectivity E->H I Key Outcome: Proven Method for Secondary Allylic Fluorides F->I J Key Outcome: Excellent diastereo- and enantioselectivity G->J

This chart summarizes catalyst systems for different scenarios [1] [2].

References

handling stability issues of fluorinated carbanions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fluorinated Carbanion Stability

A core understanding of why fluorinated carbanions are unstable is the first step in troubleshooting related issues.

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element. In an α-fluorinated carbanion (where the negative charge is on a carbon adjacent to a fluorine), the fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect destabilizes the adjacent negative charge, making the carbanion a high-energy, reactive intermediate [1].
  • Negative Hyperconjugation: Despite the destabilizing inductive effect, fluorine can also stabilize a carbanion through negative hyperconjugation. This involves the donation of electron density from the filled carbanion p-orbital into the σ* antibonding orbital of the adjacent C-F bond. The net stability of the carbanion is a balance between these opposing effects [2].
  • Steric Hindrance: The small size of fluorine allows for multiple substitutions, but the cumulative electronic effects and steric bulk of groups like trifluoromethyl (CF₃) can create a high energy barrier for inversion, further influencing reactivity [2].

Troubleshooting Guide & FAQs

Here are common challenges and solutions presented in a Q&A format.

Challenge Root Cause Recommended Solution Key Reagents/Methods
Low reactivity/nucleophilicity Destabilizing inductive effect of fluorine [1] Use reagents with removable activating groups (e.g., sulfonyl groups) [1] PhSO₂CF₂H, TMSCF₂SPh, PhSO₂CH₂F
Difficulty with difluoromethylation Low stability of :CF₂H⁻ equivalents Employ sulfone-based reagents to stabilize the anionic intermediate [1] PhSO₂CF₂H (Sodium or potassium salt)
Difficulty with monofluoromethylation Instability of the CH₂F⁻ carbanion Utilize reagents where the carbanion is stabilized by an adjacent electron-withdrawing group [1] PhSO₂CH₂F
Uncontrolled side reactions High reactivity and basicity of "naked" fluorinated carbanions Use silicon-based reagents for controlled, in-situ generation of anions [1] TMSCF₂SPh (activated by fluoride)
Q1: How can I improve the reactivity of my nucleophilic fluoroalkylation reagent?

A: The most effective strategy is to use reagents featuring a removable activation group. Attaching a strong electron-withdrawing group, such as phenylsulfonyl (PhSO₂-), to the fluorinated carbon center significantly stabilizes the corresponding carbanion. This stabilization makes the anion easier to form and handle, thereby improving its reactivity toward electrophiles. After the nucleophilic addition, the activating group can be removed in a subsequent step [1].

Q2: Are there specific reagents recommended for difluoromethylation and monofluoromethylation?

A: Yes, research has led to the development of specialized reagents for these transformations.

  • For nucleophilic difluoromethylation, reagents like PhSO₂CF₂H (and its salts) and TMSCF₂SPh have been successfully used. The PhSO₂ group stabilizes the carbanion, and the SPh group in TMSCF₂SPh is a good leaving group, facilitating the reaction [1].
  • For nucleophilic monofluoromethylation, PhSO₂CH₂F is a commonly used reagent. The sulfone group allows for deprotonation to generate the stabilized carbanion, which can then react with a variety of electrophiles [1].

Experimental Workflow for Sulfone-Based Reagents

The following diagram illustrates a generalized experimental workflow for using sulfone-based activated reagents, a common and effective approach.

G Start Start Reaction Setup Deprotonate Deprotonation Generate Carbanion Start->Deprotonate Base (e.g., NaH, KOH) AddElectrophile Add Electrophile (E+) Deprotonate->AddElectrophile NucleophilicAttack Nucleophilic Addition AddElectrophile->NucleophilicAttack R-X, Carbonyl, etc. RemoveActivatingGroup Remove Activating Group NucleophilicAttack->RemoveActivatingGroup e.g., Reduction or Elimination FinalProduct Final Fluorinated Product RemoveActivatingGroup->FinalProduct

Key Experimental Considerations

  • Reaction Conditions: These reactions often require anhydrous conditions and inert atmosphere (e.g., N₂ or Ar) to prevent decomposition of the reactive carbanion species.
  • Solvent Choice: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dimethoxyethane (DME), which are suitable for organometallic and anionic chemistry.
  • Work-up and Purification: Standard aqueous work-up and purification by chromatography or recrystallization are typically employed. The specific method depends on the product's properties.

References

Understanding the Competition: Elimination vs. Substitution

Author: Smolecule Technical Support Team. Date: February 2026

Elimination reactions (leading to alkenes) often compete directly with substitution reactions (leading to substituted products) [1] [2]. The following diagram illustrates how different factors steer the reaction toward one pathway over the other.

CompetitionPathway Substrate Alkyl Halide Substrate Conditions Reaction Conditions Substrate->Conditions Combined Factors E2 Alkene Product (Elimination) Conditions->E2 Favors E2/Elimination SN2 Substituted Product (SN2) Conditions->SN2 Favors SN2/Substitution SN1_E1 Mix of Substitution & Elimination Conditions->SN1_E1 Favors SN1/E1 Mixture

Diagram 1. Logical map showing how substrate and conditions dictate the reaction pathway. The competition is primarily influenced by the structure of your alkyl halide and the conditions you use [1] [2].

Key Factors and Troubleshooting Guide

The table below summarizes how to manipulate key variables to achieve your desired outcome.

Factor Favors Elimination Favors Substitution Troubleshooting Tip
Substrate Tertiary (> Secondary) [1] [3] Primary, Methyl [1] For clean substitution, avoid tertiary substrates. For elimination, tertiary is best.
Base/Nucleophile Strong, bulky base (e.g., tert-butoxide) [1] Strong, good nucleophile (e.g., I⁻, CN⁻) [1] Use a bulky base (e.g., KOtBu) to promote elimination; use a small, potent nucleophile (e.g., NaI) for substitution.
Temperature High temperature [2] [3] Low temperature Increasing temperature favors the entropy-driven elimination pathway.
Solvent Polar protic (for E1) [2] Polar aprotic (for SN2) [2] Choose solvent intentionally: polar protic (e.g., H₂O/EtOH) can aid E1/SN1; polar aprotic (e.g., DMSO) aids SN2.

Frequently Asked Questions (FAQs)

Q1: I'm using a secondary alkyl halide and getting a mixture of substitution and elimination products. How can I favor the alkene?

  • A: To favor elimination with a secondary substrate, use a strong, bulky base (like potassium tert-butoxide) and increase the reaction temperature. The bulky base is a poor nucleophile, which hinders the substitution pathway, while the heat favors the entropy gain of elimination [1].

Q2: My reaction is supposed to follow an SN1 mechanism, but I keep finding alkene byproducts. What is happening?

  • A: This is expected. The E1 and SN1 mechanisms share a common carbocation intermediate [1] [3]. Once the carbocation forms, it can be captured by a nucleophile (SN1) or lose a proton to form an alkene (E1). To minimize E1, use a weaker base and a good nucleophile to steer the reaction toward substitution. Note that some E1 product is often unavoidable [1].

Q3: I need to ensure a clean E2 elimination. What is the most critical stereochemical factor to consider?

  • A: For E2, an anti-periplanar geometry is required [1]. This means the hydrogen atom and the leaving group must be in the same plane and on opposite sides of the C-C bond. If this geometry is not possible, the E2 reaction will be slow, and you may see other products from E1 or substitution pathways. In ring systems, this can dictate which hydrogen is abstracted and thus the structure of the final alkene.

Q4: How does the leaving group affect the competition between E2 and SN2 pathways?

  • A: A better leaving group (e.g., I⁻, Br⁻, tosylate) accelerates both E2 and SN2 reactions [1]. The choice between the two pathways is then more dependent on the other factors listed above, particularly the strength and steric bulk of your base/nucleophile.

Pro Tips for Experimental Design

  • Predict the Major Product: Remember that elimination often follows Zaitsev's Rule, which states that the more substituted, stable alkene will be the major product. However, bulky bases can lead to the Hofmann product (less substituted alkene) due to steric hindrance [2].
  • Watch for Rearrangements: In E1 (and sometimes E2) reactions, the carbocation intermediate can undergo rearrangements (e.g., hydride or alkyl shifts) to form a more stable carbocation. Always check your product mixture for evidence of rearranged alkenes [1] [3].

References

optimizing catalyst systems for allyl fluoride activation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Experimental Issues

Here is a structured guide to help you diagnose and resolve common problems encountered during the catalytic process.

Problem & Symptoms Possible Causes Recommended Solutions & Verification Steps

| Low/No Product Conversion [1] | • Incorrect solvent polarity. • Insufficient reaction time. • Suboptimal catalyst loading. | • Use anhydrous THF for best results (86% yield, >20:1 r.r.) [1]. • Extend reaction time to 48 hours [1]. • Ensure catalyst (e.g., (DHQD)₂PHAL) is fresh and correctly stored. | | Poor Diastereoselectivity [1] | • Suboptimal reaction concentration. • Incorrect stoichiometry of reactants. | • Increase reaction concentration to 0.4 M [1]. • Use an excess of allyl fluoride (2b) [1]. Diastereomers can be separated via flash chromatography. | | Poor Regioselectivity [1] | • Solvent polarity too high. | • Switch from DMSO (4:1 r.r.) to THF (>20:1 r.r.) [1]. | | Pronucleophile Degradation [1] | • Using gem-diboronates (e.g., 1b) under basic conditions. | • Use α-silyl benzylboronic ester (1c) activated via fluoride-assisted desilylation [1]. |

Frequently Asked Questions (FAQs)

Q1: Why is fluoride used as the leaving group in this reaction? A1: Fluoride is an unconventional leaving group that enables unique reactivity. It plays a dual role: it acts as the leaving group for the this compound electrophile and simultaneously activates the α-silyl benzylboronic ester pronucleophile through a desilylative process, eliminating the need for an external stoichiometric base [1].

Q2: What is the primary function of the chiral catalyst? A2: The chiral organocatalyst (a Lewis base) has a dual function. It triggers the desilylative generation of the α-boryl carbanion and forms a reactive chiral ammonium intermediate. This intermediate ensures the subsequent C–C bond formation occurs in a regio-, diastereo-, and enantiocontrolled manner [1].

Q3: How can I scale up this reaction? A3: The reaction has been successfully demonstrated on a 1.0 mmol scale, yielding product 3a with consistent results (68% yield, 2.8:1 d.r., 95:5/99:1 e.r.), confirming its robustness for larger-scale synthesis [1].

Q4: What makes the products of this reaction synthetically valuable? A4: The chiral boronate ester installed in the products acts as a synthetic lynchpin. It can be transformed stereospecifically into a variety of complex, biologically relevant structures, such as α-methylene-γ-butyrolactones, through oxidation, coupling, or reduction pathways [1].

Experimental Protocol & Optimization Data

This section provides the core methodology and substrate scope as detailed in the reference literature [1].

Standard Catalytic Procedure

Optimized Conditions:

  • Catalyst: (DHQD)₂PHAL
  • Solvent: Anhydrous THF
  • Concentration: 0.4 M
  • Reaction Time: 48 hours
  • Stoichiometry: this compound is used in excess relative to the α-silyl benzylboronic ester.

Workflow: Add racemic this compound and racemic α-silyl benzylboronic ester to a solution of the chiral catalyst in anhydrous THF under an inert atmosphere. Stir for 48 hours. Monitor reaction completion by TLC or NMR. Purify the crude product by flash chromatography to separate diastereomers [1].

The following diagram illustrates the complete experimental workflow, from setup to final product isolation and diversification.

G start Reaction Setup step1 Charge Reactants: This compound (excess) α-Silyl Benzylboronic Ester start->step1 step2 Add Catalyst & Solvent: (DHQD)₂PHAL in Anhydrous THF step1->step2 step3 Stir under N₂ at 0.4 M, 48 hours step2->step3 step4 Reaction Monitoring (TLC / NMR) step3->step4 step4->step3 Incomplete step5 Purification (Flash Chromatography) step4->step5 Complete product Chiral Homoallylic Boronic Ester step5->product diversify Product Diversification product->diversify ox Oxidation/ Lactonization diversify->ox coup Coupling with Organolithium diversify->coup red Catalytic Hydrogenation diversify->red proto Protodeborylation diversify->proto lactone α-Methylene-γ- Butyrolactone ox->lactone aryl Aryl Coupling Product coup->aryl sat Saturated Boronate red->sat benzyl Allylic Benzylation Product proto->benzyl

Substrate Scope & Performance

The catalytic system tolerates a wide range of functional groups on both the pronucleophile and the electrophile. Key quantitative data is summarized in the table below [1].

Table: Selected Substrate Scope and Yields

Product R (Benzyl Group) R' (Allyl Group) Yield (%) d.r. e.r. (Major)
3a Phenyl -CO₂Et 68 2.8:1 95:5
3c 4-F-Phenyl -CO₂Et 65 5:1 95:5
3f 4-Me-Phenyl -CO₂Et 67 5:1 95:5
3j 2-Thienyl -CO₂Et 64 5:1 95:5
3l Phenyl -CO₂Et (Quaternary Center) 60 - 95:5
3s Phenyl 4-OMe-C₆H₄ 62 2.5:1 94:6

Diagnostic & Optimization Workflow

For a systematic approach to troubleshooting, follow the logic in the diagram below to pinpoint and resolve issues with your reaction.

G problem Low/No Conversion solvent Check Solvent problem->solvent Step 1 time Check Reaction Time problem->time Step 2 catalyst Check Catalyst & Loading problem->catalyst Step 3 nucleophile Check Pronucleophile Type problem->nucleophile Step 4 sol_fix Use anhydrous THF solvent->sol_fix If not THF time_fix Extend time to 48h time->time_fix If <48h cat_fix Use fresh catalyst (DHQD)₂PHAL catalyst->cat_fix If degraded/incorrect nuc_fix Use α-silyl benzyl- boronic ester (1c) nucleophile->nuc_fix If using gem-diboronates

Core Reaction Mechanism

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the key steps in the organocatalytic cycle, highlighting the dual role of the fluoride ion [1].

G cat Chiral Catalyst (Lewis Base) int1 F⁻ assisted desilylation cat->int1 nuc α-Silyl Benzyl- boronic Ester (1c) nuc->int1 elec Racemic This compound (2b) cc C–C Bond Formation (Stereoselective) elec->cc int2 Transient α-Boryl Carbanion int1->int2 Generates int3 Chiral Ammonium Intermediate int1->int3 Generates int2->cc int3->cc product Chiral Homoallylic Boronic Ester cc->product

References

solving solubility issues with organozinc-allyl fluoride reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Core Recommendations

Challenge Possible Cause Solution Key Reference & Rationale
Poor Solubility of Organozinc Reagents Use of coordinating solvents (e.g., THF, Et2O) that can saturate the zinc center. Switch to non-coordinating solvents like toluene or trifluorotoluene [1]. In non-coordinating solvents, the organozinc reagent remains more Lewis acidic and aggregated, enhancing its reactivity toward the C-F bond [1].
Low Reactivity of Allyl Fluoride Low inherent polarizability of the C-F bond, leading to slow reaction kinetics. Activate the zinc metal before forming the organozinc reagent. Use Riecke zinc [2] or zinc activated with 1,2-dibromoethane and TMS-Cl [2]. Activated zinc facilitates the oxidative addition into the carbon-halogen bond, which is the initial step in forming the organozinc reagent [2].
Formation of Insoluble Intermediates Precipitation of zinc salts or fluoride-bridged zincate complexes during the reaction. Ensure the reaction mixture is gently warmed (e.g., 40-70°C) to keep intermediates in solution [1]. Add lithium salts (e.g., LiCl) to form soluble adducts with the organozinc species [2]. Lithium chloride helps solubilize the organozinc compound, pulling it away from the metal surface and into solution [2].
Competing Side Reactions β-hydride elimination, hydrodefluorination, or homodimerization. Fine-tune the reaction temperature. Higher temperatures (e.g., 60-70°C) are needed for unactivated alkyl fluorides, but must be balanced to avoid decomposition [1]. A heterolytic mechanism involving short-lived ion pairs can overcome typical side reactions, but temperature control is crucial [1].

Detailed Experimental Protocol

This protocol is adapted from a 2024 study on alkyl fluoride functionalization, which provides a modern and effective methodology [1].

  • Preparation of Activated (Riecke) Zinc [2]

    • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride (ZnCl₂) and potassium metal (K) to dry THF.
    • Stir the mixture vigorously at room temperature until the zinc is formed as a fine, highly reactive powder.
    • This activated zinc (Zn⁰) is now ready for the preparation of the organozinc reagent.
  • Synthesis of the Organozinc Reagent [2]

    • To the flask containing Riecke zinc, add the appropriate organic bromide or iodide (R-X, where R = Aryl, Alkyl, Benzyl).
    • Stir the reaction mixture in THF at a temperature between 20-60°C until the conversion is complete.
    • The resulting organozinc reagent (R-Zn-I) can be used in the next step, often without isolation.
  • Cross-Coupling with this compound [1]

    • In a separate flame-dried vessel, combine the this compound substrate with the organozinc reagent (e.g., diphenylzinc, Ph₂Zn).
    • Use a non-coordinating solvent like toluene or trifluorotoluene.
    • Heat the reaction mixture to a defined temperature (40°C for activated fluorides, up to 70°C for unactivated ones) and monitor until completion.
    • After standard aqueous workup and purification, the desired allylated product can be isolated.

The Mechanism Behind the Method

The following diagram illustrates the heterolytic (ionic) mechanism that is key to this cross-coupling reaction, which is fundamentally different from radical pathways and highlights why solvent choice is critical [1].

G A Diarylzinc (Ar₂Zn) + D Reciprocal Activation A->D B This compound B->D C Non-coordinating Solvent (e.g., Toluene) C->D Facilitates E Short-Lived Ion Pair Carbocation⁺ // ArZnF⁻ D->E F Fast Aryl Transfer E->F G C-C Coupling Product + Zn-F Byproduct F->G

This mechanism shows that in non-coordinating solvents, the diarylzinc compound and the this compound undergo reciprocal activation. The zinc acts as a Lewis acid to heterolytically cleave the strong C-F bond. This generates a short-lived carbocation paired with an aryl(fluoro)zincate anion. The fast aryl transfer from the zincate to the carbocation then forms the new carbon-carbon bond, driven by the thermodynamic stability of the resulting Zn-F bond [1].

Frequently Asked Questions

What makes allyl fluorides particularly challenging to use in organozinc couplings?

The carbon-fluorine bond has very high bond dissociation energy and low polarizability, making it notoriously inert. Furthermore, allylic systems are prone to side reactions like HF elimination or hydride migrations if the reaction conditions are not carefully controlled. The mechanism involving short-lived carbocations helps overcome this inherent stability and avoids these common decomposition pathways [1].

My reaction is still sluggish. Are there other parameters I can adjust?

Yes. Beyond solvent and zinc activation, consider these factors:

  • Temperature Gradient: Systematically test a temperature range. For example, start at 40°C and increase in 10°C increments to 70°C, monitoring for both product formation and decomposition [1].
  • Additives: The addition of lithium chloride (LiCl) is known to form soluble complexes with organozinc reagents, which can prevent precipitation and enhance reactivity [2].

References

electrophilicity scale of allylic halides fluoride chloride bromide

Author: Smolecule Technical Support Team. Date: February 2026

General Reactivity and Properties of Halides

The tables below summarize the key factors that determine the reactivity of halides, which can be extrapolated to understand allylic halides.

Table 1: Halide Reactivity as Leaving Groups in Nucleophilic Substitution This table compares the key properties that make a halide a good leaving group. A good leaving group is essential for both SN1 and SN2 reaction mechanisms [1].

Halide C-X Bond Strength (kcal/mol) Relative Leaving Group Ability Basicity of X⁻ (Relative) Key Rationale
Fluoride (F) ~108 [1] (Strongest) Lowest [1] Strongest [1] Strong bond, basic anion (poor stability after departure)
Chloride (Cl) ~81 [1] Moderate Moderate Intermediate properties
Bromide (Br) ~68 [1] Good Weak Weaker bond, anion is more stable than Cl⁻
Iodide (I) ~51 [1] (Weakest) Highest [1] Weakest [1] Weak bond, large anion disperses charge effectively (excellent stability)

Table 2: Halogen Electrophilicity in Addition Reactions This table describes the behavior of halogens (X₂) as electrophiles in reactions with alkenes, following the AdE2 mechanism [2].

Halogen Electrophilicity Index (ω) [2] Reaction Observation with Alkenes
Fluorine (F₂) 3.86 (Highest) Highly reactive and often uncontrollable [2].
Chlorine (Cl₂) 3.67 Reacts to form a chloronium ion intermediate [2].
Bromine (Br₂) 3.40 Standard reagent; forms a bromonium ion intermediate (often used in tests) [2].
Iodine (I₂) 3.09 (Lowest) Less reactive; equilibrium may favor reactants [2].

Experimental Protocols for Halide Investigation

While the searched literature does not contain a specific protocol for measuring an "allylic halide electrophilicity scale," here are two key experimental approaches relevant to assessing halide reactivity and identity.

Silver Nitrate Test for Halide Ions

This classic test qualitatively identifies halide ions (Cl⁻, Br⁻, I⁻) based on the formation and solubility of silver halide precipitates [3].

  • Procedure:

    • Acidify the test solution with dilute nitric acid to remove interfering ions [3].
    • Add silver nitrate solution.
    • Observe the precipitate color: white for AgCl, very pale cream for AgBr, or very pale yellow for AgI [3].
    • Add ammonia solution to confirm:
      • AgCl dissolves in dilute ammonia [3].
      • AgBr dissolves only in concentrated ammonia [3].
      • AgI does not dissolve in ammonia [3].
  • Underlying Principle: The test is based on the solubility products (Ksp) of the precipitates. The solubility decreases down the group (AgCl > AgBr > AgI), which is a reflection of the halide ions' leaving group abilities and stability [3].

Investigating Alkyl Halide Reactivity

The relative rates of nucleophilic substitution reactions can be used to compare halide reactivity experimentally [1] [4].

  • Procedure:
    • Choose a standard nucleophile (e.g., ethoxide ion, C₂H₅O⁻).
    • React this nucleophile with different allylic halides (e.g., allyl chloride, allyl bromide, allyl iodide) under identical conditions (solvent, temperature, concentration).
    • Monitor the reaction rate, for example by the disappearance of the starting halide or the appearance of the substitution product.
    • The relative reaction rates will provide a quantitative measure of reactivity, which is directly linked to the electrophilicity of the carbon in the halide and the leaving group ability of the halide ion [1].

The diagram below illustrates the logical workflow for designing such a reactivity investigation.

G start Start: Investigate Halide Reactivity decision1 Reaction Type? start->decision1 sub1 Nucleophilic Substitution decision1->sub1  With Allylic Halide sub2 Electrophilic Addition decision1->sub2  With Halogen (X₂) exp1 Experimental Approach: Measure SN2/SN1 reaction rates using a standard nucleophile sub1->exp1 exp2 Experimental Approach: Use halogen (X₂) as electrophile and monitor addition to alkene sub2->exp2 outcome Outcome: Quantitative Reactivity Scale exp1->outcome exp2->outcome

Implications for Allylic Halides in Research

For allylic halides, the general halide reactivity trend is amplified by the stability of the allylic system.

  • In SN1 reactions, the rate-determining step is the formation of a carbocation. Allylic halides form resonance-stabilized allylic carbocations, making them highly reactive in SN1 conditions. The leaving group ability remains critical, so allylic iodides and bromides will be much more reactive than chlorides [1].
  • In SN2 reactions, the backside attack is influenced by sterics. While primary allylic halides are excellent substrates for SN2, the reactivity will still follow the order I > Br > Cl > F due to the decreasing C-X bond strength [1].

References

leaving group ability of fluoride in allylic substitution

Author: Smolecule Technical Support Team. Date: February 2026

The Paradox of Fluoride as a Leaving Group

In typical nucleophilic substitution reactions (SN1 or SN2), fluoride is considered the worst leaving group among the halogens [1] [2]. This is due to two main factors:

  • Strong C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (approximately 130 kcal/mol), making it very difficult to break [2].
  • Poor Stability after Departure: Once the bond breaks, the fluoride ion is a poor leaving group because it is a relatively strong base and is not well-stabilized [1] [2].

However, research has shown that this generalization does not hold for allylic substrates under transition metal catalysis. In these specific systems, the fluoride atom can act as an effective leaving group.

Fluoride in Metal-Catalyzed Allylic Substitution

The table below summarizes key findings from the search results regarding fluoride's performance in catalytic allylic substitution.

Catalyst System Observed Leaving Group Ability Order Key Experimental Findings
Platinum (Pt) [3] F ≥ OCO₂Me ≫ OBz ≥ OAc Fluoride's leaving group ability equals or exceeds that of methyl carbonate and is significantly better than benzoate (OBz) or acetate (OAc). Reactions with malonate and O/N-nucleophiles proceed under mild conditions.
Palladium (Pd) [4] Effective, but specific order not detailed in abstract. Successful allylic alkylation of allyl fluorides was demonstrated using various Pd complexes and reagents.

A critical finding from the Pt-catalyzed reactions is that fluoride displacement occurs with predominant or complete retention of configuration, which is a distinct feature compared to catalysis with other metals like Pd [3].

Reaction Mechanism and Workflow

The following diagram illustrates the general workflow for evaluating leaving group ability in a metal-catalyzed allylic substitution, integrating the unique behavior of fluoride.

cluster_workflow Catalytic Cycle for Allylic Substitution AllylicF Allylic Fluoride Substrate Step1 Oxidative Addition / Formation of π-Allyl Complex AllylicF->Step1 Coordination Catalyst Metal Catalyst (e.g., Pt, Pd) Catalyst->Step1 Nu Nucleophile Step2 Nucleophilic Attack Nu->Step2 Attack on Allylic Ends Complex π-Allyl Metal Complex Complex->Step2 Product Substituted Product LG Fluoride Ion (F⁻) Leaving Group Step1->Complex C-F Bond Cleavage Step3 Product Release & Catalyst Regeneration Step2->Step3 C-Nu Bond Formation Step3->Catalyst Catalyst Recycled Step3->Product Step3->LG F⁻ Released

The key mechanistic step that enables fluoride to be a viable leaving group is the formation of a stabilized π-allyl metal complex [3] [4]. This complex delocalizes the charge and stabilizes the transition state, which overcomes the high energy barrier of breaking the strong C-F bond. The nucleophile then attacks this complex, leading to the final product.

Research Gaps and How to Proceed

The search results indicate that this is a specialized area of research. To create the detailed comparison guide you require, the following specific data would be needed but was not fully available in the search results I obtained:

  • Quantitative kinetic data (e.g., reaction rates, yield comparisons) for fluoride versus other leaving groups under identical conditions.
  • Detailed experimental protocols including specific catalyst precursors, concentrations, temperatures, and solvents.
  • Broader comparative data across a wider range of metals and nucleophiles.

To obtain this level of detail, I suggest you:

  • Consult specialized scientific databases like Reaxys or SciFinder to locate the full-text articles cited in these results [3] [4].
  • Refine your search using terms like "kinetics of platinum-catalyzed allylic alkylation" or "experimental procedure for allylic fluoride substitution."

References

spectroscopic differentiation of allylic fluoride isomers

Author: Smolecule Technical Support Team. Date: February 2026

Key Spectroscopic Parameters for Differentiation

The nuclear properties (spin-½, 100% natural abundance) make ¹⁹F NMR an powerful and essential tool, offering a wide chemical shift range sensitive to subtle structural changes [1] [2]. Key parameters for distinguishing isomers include chemical shifts and coupling constants.

Isomer Type / Structural Feature Characteristic ¹⁹F NMR Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)

| Primary Alkyl Fluoride (e.g., -CH₂F) | Approx. -200 to -220 [1] | ²JH-F (geminal): up to ~50 [2] | | Secondary Alkyl Fluoride (e.g., -CHF-) | Approx. -183 (downfield shift of ~+35 ppm from primary) [2] | ³JH-F: ~21 (for 2-fluoropentane) [2] | | Tertiary Alkyl Fluoride (e.g., -CF<) | Approx. -131 (downfield shift of ~+25 ppm from secondary) [2] | - | | Allylic Fluoride (general) | Wide range, influenced by substituents [1] | ⁴JH-F and ⁵JH-F (long-range) are often observable [2] | | CF₃ Group | Typically -50 to -70 [1] | - | | Vinylic Fluoride (on an alkene) | Can be calculated using additive parameters [1] | ³JF-F (trans) > 35 Hz; ³JF-F (cis) is smaller [2] |

Experimental Protocols for Spectroscopic Analysis

For reliable results, follow these standard experimental procedures for sample preparation, data acquisition, and interpretation.

  • ¹⁹F NMR Spectroscopy

    • Sample Preparation: Dissolve 5-20 mg of the allylic fluoride sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For accurate chemical shift referencing, use an internal capillary containing a reference compound like CFCl₃ (0.00 ppm) or C₆F₆ (-164.9 ppm) [1] [2].
    • Data Acquisition: Parameters are similar to proton NMR. A standard one-pulse sequence is used. Because of the wide chemical shift range, ensure the spectral window is sufficiently wide (e.g., 200-300 ppm). The number of scans required can be low due to high receptivity [2].
    • Data Interpretation: Identify the number of distinct fluorine environments. Measure coupling constants to neighboring hydrogen and fluorine atoms, as these are crucial for assigning isomer geometry [2].
  • Supporting ¹H and ¹³C NMR Spectroscopy

    • ¹H NMR: Look for coupling to fluorine, such as geminal (²JH-F) and vicinal (³JH-F) couplings, which split proton signals. These patterns help identify protons near the F atom [2].
    • ¹³C NMR: Carbon atoms bound to fluorine show large one-bond couplings (¹JC-F = 250-300 Hz). The specific multiplicity of these signals provides information about the number of attached fluorine atoms [2].

Analytical Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for differentiating allylic fluoride isomers using spectroscopic data, based on the parameters and protocols above.

G Start Allylic Fluoride Sample Step1 Acquire ¹⁹F NMR Spectrum Start->Step1 Step2 Analyze Chemical Shift (δ) Step1->Step2 Step3 Identify Number of F Environments Step1->Step3 Step4 Measure Coupling Constants (J) Step1->Step4 Step5A Interpret ¹⁹F Data Step2->Step5A Step3->Step5A Step4->Step5A Step5B Acquire ¹H/¹³C NMR for Support Step5A->Step5B If needed for confirmation Step6 Assign Isomer Structure Step5A->Step6 Step5B->Step6

Key Insights for Isomer Assignment

When analyzing your spectra, pay close attention to these specific features to make a confident assignment.

  • Leverage Long-Range Couplings: A key advantage of ¹⁹F NMR is the observation of long-range coupling constants over 4 or 5 bonds [2]. The magnitude of vicinal F-F coupling (³JF-F) is a powerful tool for determining the geometry of difluoroalkenes, where the trans coupling constant is significantly larger than the cis [2].
  • Account for Steric and Isotopic Effects: Be aware that steric deshielding can cause a downfield shift in the ¹⁹F signal when alkyl groups are forced into close proximity with the fluorine atom due to geometric constraints [2]. Furthermore, deuterium isotope effects are significant; replacing an alpha hydrogen with deuterium will cause an observable upfield shift in the ¹⁹F signal, which can help in tracing labeled compounds [2].

References

comparative study of fluoride release from different fluorinated materials

Author: Smolecule Technical Support Team. Date: February 2026

Fluoride Release Comparison of Dental Restoratives

The following table summarizes the comparative fluoride release data for different categories of materials, as found in recent in-vitro studies.

Material Type Example Product Names Fluoride Release Performance Key Characteristics
Zirconomer Highest cumulative release over 28 days [1] Promising for primary teeth due to enhanced anti-caries effect [1]
Conventional Glass Ionomer Cement (GIC) GC Fuji II High initial release, decreasing over time [2] Benchmark for fluoride release; chemically bonds to tooth [2]
Resin-Modified GIC (RMGIC) Vitremer High release, similar to conventional GIC [2] Improved mechanical strength over conventional GIC [2]
Alkasite Material Cention Forte Moderate release, less than Self-adhesive composite [3] Alkaline glass filler that releases acid-neutralizing ions [3]
Compomer Dyract AP, Dyract Moderate release, less than GICs [4] [2] Initial burst release before stabilizing; release increases in acidic environments (pH 4.0–5.5) [4]
Self-adhesive Hybrid Composite Surefil One Highest among tested ion-releasing materials in a 14-day study [3] Combines mechanical properties of composites with ion release [3]
Ion-releasing Flowable Composite Liner Re-Gen Lowest release in a 14-day study [3] Minimal inhibition of secondary caries [3]
Giomer Lowest release in a 28-day comparative study [1]

Experimental Protocols for Fluoride Release

The quantitative data in the table above is derived from standardized in-vitro experiments. Here are the detailed methodologies commonly used in these studies.

  • Sample Preparation: Researchers create disc-shaped specimens (e.g., 10 mm diameter, 2 mm thick) from each material using molds. The materials are set according to manufacturers' instructions, often with light-curing for a specified duration. The discs are then polished to simulate a clinical finish [3].
  • Storage and Measurement: Each disc is immersed in a container with a fixed volume of deionized water (e.g., 5 mL) and stored in an incubator at 37°C to simulate oral temperature. The water is replaced at set intervals (e.g., every 24 hours) to maintain a constant driving force for fluoride release. Measurements are typically taken at 24 hours, 7 days, 14 days, and sometimes up to 42 or 84 days to track long-term release patterns [1] [2] [3].
  • Fluoride Ion Detection: The fluoride concentration in the stored water is measured using a fluoride ion-selective electrode. To ensure accurate readings, the water sample is mixed with a Total Ionic Strength Adjustment Buffer (TISAB). The TISAB standardizes the ionic strength and pH of the solution, preventing the formation of complexes that would mask the fluoride ions [1] [4]. Some studies also use colorimetric methods like the SPADNS method for detection [3].

Factors Influencing Fluoride Release

The release of fluoride is not constant and is influenced by several key factors, which are important for interpreting the data.

  • pH of the Environment: Fluoride release is significantly enhanced in acidic conditions (pH 4.0–5.5), which mimics the environment created by cariogenic bacteria. This "on-demand" release provides protection when it is most needed to combat demineralization [4] [5].
  • Material Composition: The type and amount of fluoride-containing glass fillers (e.g., calcium–aluminum–fluorosilicate glass) and the resin matrix's hydrophilicity directly impact how much fluoride can be released and for how long [4] [5].
  • Recharging Potential: Some materials, like compomers and certain nanocomposites, can be recharged with fluoride through exposure to fluoride toothpaste, varnishes, or gels. This allows them to release fluoride again after the initial supply is depleted, extending their protective effect [4] [5].

Visualizing the Concepts

The diagrams below illustrate the core mechanism of fluoride release and a standardized experimental workflow.

Material Fluoride-containing Material Fions Fluoride Ions (F⁻) Material->Fions 1. Releases Interface Tooth-Restoration Interface Protection Caries Protection Interface->Protection 4. Promotes Fions->Interface 2. Saturates Acids Cariogenic Acids (Low pH) Acids->Fions 3. Triggers Boost

Prep Prepare Disc-Shaped Samples Immerse Immerse in Deionized Water Prep->Immerse Store Store at 37°C Immerse->Store Replace Replace Water Periodically Store->Replace Measure Measure F⁻ with ISE & TISAB Replace->Measure Replace->Measure At each time interval Analyze Analyze Data Measure->Analyze

References

antibacterial activity comparison of fluoride-releasing compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Fluoride-Releasing Materials

The table below categorizes and compares different types of fluoride-releasing restorative materials, which form the basis for more advanced, controlled-release strategies.

Material Category Key Components Fluoride Release Mechanism Antibacterial Strengths Limitations / Trade-offs
Conventional & Resin-Modified Glass Ionomers (GICs) Fluoroaluminosilicate glass, polyalkenoic acids [1] Acid-base reaction; short-term dissolution & long-term diffusion [1] High, sustained release; well-documented cariostatic effect [1] [2] Lower mechanical strength; less wear-resistant [1]
Compomers (Polyacid-Modified Composites) Acidic monomers, fluoride-containing glass [1] Water-dependent; fluoride release requires absorption of water [1] Moderate, long-term release; better aesthetics than GICs [1] Lower initial release than GICs; requires water absorption [1]
Fluoride-Releasing Composites Resin matrix (e.g., Bis-GMA), fluoride-filled glass [3] [1] Primarily diffusion of soluble fluoride salts (e.g., NaF) from the matrix [1] Good aesthetics and mechanical properties [3] [1] Low, short-lived release; minimal recharging capability [1]
Experimental Antibacterial Fluoride Monomers Synthesized zirconium-fluoride chelate monomers [3] [4] F-ion exchange from a hydrolytically stable ternary complex [3] High, rechargeable fluoride release; combines release with contact-killing (quaternary ammonium monomers) [3] [4] Complex synthesis; potential for increased water sorption in early formulations [3]
Calcium Fluoride (CaF₂) Composites Composite resin with CaF₂ nanoparticles [5] Sustained release of F⁻ and Ca²⁺ ions [5] Significant reduction of S. mutans and L. acidophilus; Ca²⁺ release may aid remineralization [5] High filler loading may compromise mechanical properties if not optimized [5]

Quantitative Performance Data

The following tables summarize specific experimental data from recent studies to provide a direct comparison of material performance.

Table 2: Physical Properties and Fluoride Release of Modified GICs Data derived from an in vitro study comparing a commercial hybrid GIC with an antibiotic-modified GIC [2].

| Material | Compressive Strength (MPa) | Setting Time (Minutes) | Fluoride Release (ppm) | | :--- | :--- | :--- | :--- | | | | | 24 Hours | 1 Week | | GC Gold Label Hybrid (Group I) | Result not specified in excerpt | Result not specified in excerpt | ~2.5 | ~1.5 | | Antibiotic-Modified GIC (Group II) | Result not specified in excerpt | Result not specified in excerpt | ~5.5 | ~4.0 |

Table 3: Antibacterial Efficacy of Calcium Fluoride Composites Data from an in vitro study on composite materials modified with anhydrous calcium fluoride (CaF₂) against cariogenic bacteria [5]. The values represent the reduction in bacteria growth compared to a commercial fluoride-containing composite.

Composite Material CaF₂ Modification (% wt.) Reduction in S. mutans Reduction in L. acidophilus
Flow Art 1.5% Significant (p<0.05) Greatest reduction (p<0.05)
Flow Art 2.5% Significant (p<0.05) Significant (p<0.05)
Flow Art 5.0% Significant (p<0.05) Significant (p<0.05)
X-Flow 1.5% Significant (p<0.05) Greatest reduction (p<0.05)
X-Flow 2.5% Significant (p<0.05) Significant (p<0.05)
X-Flow 5.0% Significant (p<0.05) Significant (p<0.05)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed look at the key methodologies used in the cited studies.

  • Fluoride Release Measurement (Ion-Selective Electrode) [4] [2]

    • Specimen Preparation: Disk-shaped specimens (e.g., 5 mm diameter x 1.2 mm thick) are prepared and light-cured according to manufacturer instructions.
    • Immersion: Each specimen is immersed in a sealed container with a known volume of deionized water (e.g., 2.0 mL) and stored at 37°C.
    • Solution Exchange and Measurement: The immersion solution is replaced daily. The collected solution is mixed with Total Ionic Strength Adjustment Buffer (TISAB) in a 1:1 ratio.
    • Analysis: Fluoride concentration is measured using a fluoride ion-selective electrode calibrated with standard solutions (e.g., 0.2 to 20 ppm).
    • Recharge Procedure: After a baseline period, specimens are treated with a topical fluoride agent (e.g., 2.0% NaF foam) for 1 minute, rinsed, and the fluoride release measurement is repeated to assess rechargeability.
  • Assessment of Antibacterial Activity (Direct Contact Test) [2] [5]

    • Sample Preparation: Restorative material samples are cured into disks or other standard shapes.
    • Eluate Preparation (Optional): Samples are incubated in an isotonic solution like 0.9% NaCl at 35°C for a set period (e.g., 3 days). The resulting liquid is the eluate.
    • Bacterial Inoculation: Dilution series of bacterial strains (e.g., S. mutans, L. acidophilus) are prepared, either to be cultivated in the eluate or placed in direct contact with the material samples.
    • Culturing and Counting: The bacterial dilutions are cultivated on agar plates. After an incubation period, the number of Colony-Forming Units per milliliter (CFU/mL) is counted.
    • Analysis: The CFU/mL for test materials is compared to control groups to determine the percentage reduction in bacterial growth.
  • Evaluation of Synergistic Effects (Checkerboard Assay) [6]

    • Broth Microdilution: A two-dimensional array of concentrations is prepared, combining a serial dilution of fluoride (e.g., NaF) with a serial dilution of the synergistic compound (e.g., BPU).
    • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus).
    • Incubation & MIC Determination: The plate is incubated, and the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined.
    • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). An FICI ≤ 0.5 is generally considered synergistic.

Mechanisms and Workflows Visualized

To clarify the core concepts and methodologies, the following diagrams illustrate the primary antibacterial mechanism of fluoride and a standard workflow for testing fluoride release.

Start Specimen Preparation Immerse Immersion in Deionized Water (37°C) Start->Immerse Change Daily Solution Change Immerse->Change Buffer Mix with TISAB Buffer Change->Buffer Yes Recharge Recharge with Topical F? Change->Recharge No (Baseline complete) Measure Measure [F⁻] with Ion-Selective Electrode Buffer->Measure Measure->Change Recharge->Immerse Yes Data Analyze Cumulative & Recharge Data Recharge->Data No

Key Research Implications

  • The Shift to "Smart" Release: A major trend in dental materials research is the move away from simple, linear fluoride release towards controlled-release strategies [7]. These include systems that are pH-responsive, releasing more fluoride in a cariogenic (acidic) environment, or rechargeable, which can be "reloaded" with fluoride from toothpaste or mouthwash, greatly extending their functional lifespan [7].
  • Synergistic Combinations: To enhance efficacy and combat resistance, research is focusing on combining fluoride with other agents. For example, the urea derivative BPU synergizes with fluoride against S. aureus by potentially inhibiting fluoride ion exporters, increasing intracellular fluoride concentration and toxicity [6].
  • Balancing Properties: A persistent challenge is modifying materials to enhance antibacterial function without compromising their physical and mechanical properties, such as compressive strength and wear resistance [3] [2].

References

×

XLogP3

1.2

Boiling Point

-3.0 °C

Other CAS

818-92-8

Wikipedia

3-Fluoropropene

Dates

Last modified: 08-15-2023

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